Bromofenofos
Description
Structure
3D Structure
Properties
IUPAC Name |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHZEDBTMXYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175746 | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21466-07-9 | |
| Record name | Bromofenofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenofos [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromofenofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOFENOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bromofenofos CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core chemical and physical properties of Bromofenofos, an anthelmintic agent. The information is presented to support research and development activities in veterinary medicine and related fields.
Core Chemical and Physical Data
Quantitative data for this compound has been compiled to provide a clear reference for its fundamental properties.
| Property | Value | Reference |
| CAS Number | 21466-07-9 | [1][2][3] |
| Molecular Formula | C₁₂H₇Br₄O₅P | [1][2][3] |
| Molecular Weight | 581.77 g/mol | [1][2][3] |
| Exact Mass | 577.6765 | [2] |
| Elemental Analysis | C: 24.77%, H: 1.21%, Br: 54.94%, O: 13.75%, P: 5.32% | [2] |
Chemical Identification and Structure
This compound is chemically identified as (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate).[2] Its structure is characterized by a tetrabrominated biphenyl core with a dihydrogen phosphate group attached to one of the hydroxyl groups.
Experimental Data and Protocols
While detailed experimental protocols on the mechanism of action of this compound are not extensively available in the public domain, its primary application is in veterinary medicine as an anthelmintic agent.[2][3] It is specifically used for the treatment of common liver fluke (Fasciola hepatica) infections in cattle and sheep.[3] Research has also investigated its potential teratogenic effects.[2][3]
A study by Venturina et al. (2015) provides evidence of Fasciola spp. resistance to this compound, alongside other anthelmintics, in water buffaloes.[2] Further research into its embryolethal effects in rats has also been conducted.[3]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical identity of this compound and its primary application.
References
An In-depth Technical Guide to the Synthesis and Purification of Bromofenofos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromofenofos, an organophosphate anthelmintic agent, is of significant interest in veterinary medicine. This technical guide provides a comprehensive overview of a feasible synthetic route and subsequent purification strategy for obtaining high-purity this compound (O,O-diethyl O-(2,4-dibromophenyl) phosphorothioate). The described methodology is based on established principles of organophosphorus chemistry and draws parallels from the synthesis of structurally related compounds. This document details the necessary precursors, reaction conditions, and purification techniques, supplemented with quantitative data and detailed experimental protocols. Furthermore, a logical workflow for the synthesis and purification process is visualized using a Graphviz diagram.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Synthesis of the key precursor, 2,4-dibromophenol.
-
Coupling of 2,4-dibromophenol with O,O-diethyl phosphorochloridothioate.
Step 1: Synthesis of 2,4-dibromophenol
The initial step involves the electrophilic bromination of phenol to produce 2,4-dibromophenol. Several methods have been reported for this transformation, with a common approach involving the direct bromination of phenol in a suitable solvent.
Reaction:
A representative experimental protocol is provided below.
Step 2: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the synthesized 2,4-dibromophenol is coupled with O,O-diethyl phosphorochloridothioate in the presence of a base. This reaction is analogous to the synthesis of other organophosphate pesticides, such as Profenofos[1].
Reaction:
A detailed experimental protocol for this step is outlined below.
Experimental Protocols
Synthesis of 2,4-dibromophenol
This protocol is based on established methods for the bromination of phenol[2].
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve phenol in carbon disulfide.
-
Cool the mixture in an ice-salt bath.
-
Slowly add a solution of bromine in carbon disulfide to the cooled phenol solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with water, followed by a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
The crude 2,4-dibromophenol can be purified by vacuum distillation.
Synthesis of this compound (O,O-diethyl O-(2,4-dibromophenyl) phosphorothioate)
This protocol is adapted from the synthesis of the structurally similar pesticide, Profenofos, and represents a feasible route to this compound[1].
Materials:
-
2,4-dibromophenol
-
O,O-diethyl phosphorochloridothioate
-
Potassium hydroxide
-
Trimethylamine (as a phase transfer catalyst)
-
Toluene
-
Water
Procedure:
-
To a solution of 2,4-dibromophenol in toluene, add potassium hydroxide to form the potassium salt of the phenol.
-
To this mixture, add a catalytic amount of trimethylamine.
-
Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture at a controlled temperature (e.g., 35-50°C).
-
After the addition, continue stirring the mixture for several hours (e.g., 5 hours) at the same temperature to ensure the reaction goes to completion.
-
After the reaction is complete, cool the mixture and wash it with water to remove any inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials and by-products. A multi-step purification process is necessary to achieve high purity.
Purification Protocol:
-
Washing: The crude product is first washed with a dilute aqueous base (e.g., sodium carbonate solution) to remove any acidic impurities, followed by washing with water until the aqueous layer is neutral.
-
Solvent Extraction: The washed product is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed again with water. The organic layer is separated and dried.
-
Column Chromatography: For laboratory-scale purification and to achieve high purity, the crude product can be subjected to column chromatography over silica gel. A mixture of hexane and ethyl acetate in a suitable ratio (e.g., 9:1) can be used as the eluent.
-
Vacuum Distillation: For larger-scale purification, vacuum distillation can be employed to purify the final product.
Data Presentation
Table 1: Summary of Synthesis Parameters and Quantitative Data for this compound Production.
| Parameter | Value | Reference |
| Step 1: 2,4-dibromophenol Synthesis | ||
| Phenol to Bromine Molar Ratio | 1 : 2 | [2] |
| Reaction Solvent | Carbon Disulfide | [2] |
| Typical Yield | 85-89% | [2] |
| Boiling Point | 145-150 °C at 20-25 mmHg | [2] |
| Step 2: this compound Synthesis (Analogous to Profenofos) | ||
| 2,4-dibromophenol to O,O-diethyl phosphorochloridothioate Molar Ratio | 1 : 1.02 | [1] |
| Base | Potassium Hydroxide | [1] |
| Catalyst | Trimethylamine | [1] |
| Reaction Temperature | 35-50 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Expected Yield (based on Profenofos synthesis) | >98% | [1] |
| Expected Purity (based on Profenofos synthesis) | >99% | [1] |
Table 2: Physicochemical Properties of this compound.
| Property | Value |
| Molecular Formula | C10H13Br2O3PS |
| Molar Mass | 436.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
Analytical Methods for Purity Determination
To ensure the purity of the synthesized this compound, various analytical techniques can be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main product and any volatile impurities. A typical method would involve a capillary column (e.g., DB-5ms) with a temperature gradient program.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for the analysis of organophosphate pesticides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy can be used to confirm the structure of the synthesized this compound and to identify any structural isomers or impurities.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Physical and chemical properties of Bromofenofos
An in-depth technical guide on the physical and chemical properties of Bromofenofos could not be generated. Searches for "this compound" did not yield any results for a chemical compound with this specific name in reputable chemical databases. It is possible that "this compound" is a misspelling, a trivial name not widely recognized, or a compound that is not well-documented in publicly available scientific literature.
To provide an accurate and detailed technical guide, a correct and recognized chemical identifier, such as a standard chemical name, CAS number, or IUPAC name, is required. Without this essential information, it is not possible to retrieve the physical and chemical properties, experimental protocols, or any associated biological pathways.
Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature of the compound of interest to ensure access to reliable and accurate data.
An In-Depth Technical Guide to the Anthelmintic Mechanism of Action of Bromofenofos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromofenofos is a halogenated organophosphate anthelmintic agent employed in veterinary medicine for the treatment of fascioliasis, an infection caused by the common liver fluke, Fasciola hepatica. This technical guide delineates the core mechanism of action of this compound, which is widely accepted to be the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the crucial energy-generating process leads to ATP depletion and ultimately, parasite death. This document provides a detailed overview of the underlying biochemical pathways, illustrative quantitative data, comprehensive experimental protocols for mechanism-of-action studies, and a discussion of the structure-activity relationship.
Introduction
Helminth infections, particularly those caused by trematodes such as Fasciola hepatica, pose a significant threat to livestock health and productivity globally. This compound has been utilized as an effective flukicide. Understanding its precise mechanism of action is critical for optimizing its use, managing the development of resistance, and informing the discovery of novel anthelmintics. This compound belongs to a class of compounds that function as protonophores, disrupting the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy metabolism.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary anthelmintic activity of this compound is attributed to its function as an uncoupler of oxidative phosphorylation within the mitochondria of the parasite.
The Proton Motive Force
In normal aerobic respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action generates a proton motive force (PMF), which is an electrochemical gradient comprised of a pH gradient and a membrane potential. This stored energy is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate (Pi).
Protonophoric Action of this compound
This compound, as a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated state. Within the alkaline environment of the mitochondrial matrix, it releases a proton, thereby dissipating the crucial proton gradient. The deprotonated this compound anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This shuttling of protons effectively short-circuits the ATP synthase, uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.
Bromofenofos: An In-depth Technical Examination of its Organophosphate Identity and Anthelmintic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofenofos is a halogenated organophosphorus compound utilized in veterinary medicine as a targeted anthelmintic agent against trematode infections, most notably those caused by the common liver fluke, Fasciola hepatica.[1][2] Its classification as an organophosphate is rooted in its chemical structure, which features a central phosphorus atom bonded to oxygen and organic substituents. This technical guide provides a comprehensive analysis of this compound, detailing its presumed mechanism of action, available efficacy data, and relevant experimental methodologies.
Chemical Identity and Classification
Based on its chemical structure, this compound is unequivocally classified as an organophosphate. Its IUPAC name is (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate). The presence of the phosphate ester group is the defining characteristic of an organophosphate compound. This structural feature is central to its biochemical reactivity and presumed mode of action.
Presumed Mechanism of Action: Acetylcholinesterase Inhibition
While direct experimental evidence specifically elucidating the mechanism of action of this compound against Fasciola hepatica is not extensively documented in publicly available literature, its classification as an organophosphate strongly suggests that it functions as an acetylcholinesterase (AChE) inhibitor. This is the well-established mechanism for the vast majority of organophosphate compounds used as pesticides and anthelmintics.
The proposed signaling pathway is as follows:
-
Acetylcholine Release: In the nervous system of the fluke, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit nerve impulses.
-
Acetylcholinesterase Function: The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh into choline and acetic acid, terminating the nerve signal.
-
This compound Inhibition: this compound, as a phosphate ester, is hypothesized to phosphorylate the serine hydroxyl group within the active site of the fluke's AChE. This phosphorylation results in a stable, inactive enzyme.
-
Acetylcholine Accumulation: The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft.
-
Continuous Nerve Stimulation: The excess ACh continuously stimulates the postsynaptic receptors, leading to a state of spastic paralysis in the parasite.
-
Expulsion of the Parasite: The sustained muscular contraction and paralysis prevent the fluke from maintaining its position within the host's bile ducts, leading to its expulsion.
This proposed mechanism aligns with the known neurotoxic effects of organophosphates on invertebrates.
Efficacy Data
A study conducted on water buffaloes naturally infected with Fasciola spp. provides quantitative data on the efficacy of this compound. The efficacy was evaluated using the Fecal Egg Count Reduction Test (FECRT).
| Treatment Group | Number of Doses | Fecal Egg Count Reduction (%) |
| This compound (BRO) | One | 70.83 |
| This compound (BRO) | Two | 83.33 |
| Albendazole (ABZ) | One | 79.17 |
| Albendazole (ABZ) | Two | 83.33 |
| Triclabendazole (TBZ) | One | 73.33 |
| Triclabendazole (TBZ) | Two | 90.00 |
Data sourced from Venturina et al. (2015).[3][4]
The study also monitored the serum glutamic-pyruvic transaminase (SGPT) levels as an indicator of liver function and potential drug toxicity. There were no significant differences in SGPT levels before and after treatment with this compound, suggesting a good safety profile at the administered dosage.[3]
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method for assessing the efficacy of anthelmintic drugs in vivo.
Objective: To determine the percentage reduction in the number of parasite eggs per gram of feces after treatment.
Methodology:
-
Animal Selection: A group of animals with a confirmed natural infection of Fasciola hepatica is selected. A pre-treatment fecal egg count is performed to establish a baseline.
-
Treatment Allocation: Animals are randomly assigned to a treatment group (receiving this compound) and a control group (untreated).
-
Drug Administration: this compound is administered to the treatment group according to the recommended dosage and route.
-
Post-treatment Sampling: Fecal samples are collected from all animals at a specified time point post-treatment (e.g., 14 or 21 days).
-
Fecal Analysis: The number of Fasciola hepatica eggs per gram of feces is determined for each sample using a standardized counting technique (e.g., sedimentation-flotation method).
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula:
Efficacy (%) = [1 - (Mean EPG of treated group / Mean EPG of control group)] x 100
EPG = Eggs Per Gram of feces
Conclusion
This compound is a bona fide organophosphate compound employed as an anthelmintic for the treatment of fascioliasis in veterinary medicine. While its precise mechanism of action against Fasciola hepatica has not been definitively elucidated through specific studies, the overwhelming evidence for acetylcholinesterase inhibition as the primary mode of action for this chemical class makes it the most plausible hypothesis. The available in vivo data demonstrates its efficacy, although the potential for resistance, as with other anthelmintics, should be considered. Further research to confirm its biochemical target in Fasciola hepatica and to gather more extensive quantitative data would be beneficial for optimizing its use and for the development of future anthelmintic therapies.
References
Bromofenofos: A Technical Overview of a Veterinary Anthelmintic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromofenofos is a halogenated organophosphate compound utilized in veterinary medicine as an anthelmintic agent. Its primary application is in the treatment of fascioliasis, an infection caused by the common liver fluke (Fasciola hepatica), in livestock such as cattle and sheep. Despite its established use, detailed public information regarding its discovery, the history of its development, and its specific molecular mechanisms of action remains limited. This guide synthesizes the available technical data on this compound, including its chemical properties, a plausible synthetic pathway, and known efficacy data. It also highlights the current gaps in knowledge to guide future research endeavors.
Introduction
The development of effective anthelmintics has been a cornerstone of veterinary medicine and global food production. The period between 1960 and 1980 saw a significant surge in the discovery and development of such agents.[1][2][3] this compound emerged as a therapeutic option for parasitic flatworm infections in ruminants. Chemically, it is identified as 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate.[4] It is important to distinguish this compound from similarly named organophosphates like Profenofos, which is an insecticide, to avoid confusion in research and application. A notable characteristic of this compound is its teratogenic potential, which necessitates careful handling and administration.[4][5]
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value |
| IUPAC Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate |
| CAS Number | 21466-07-9 |
| Chemical Formula | C12H7Br4O5P |
| Molecular Weight | 581.77 g/mol |
| Appearance | Solid powder |
Source: MedKoo Biosciences, Inc.[5]
Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Mechanism of Action
The precise molecular mechanism of action of this compound against Fasciola hepatica has not been extensively detailed in the available literature. For many organophosphate compounds, the primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the parasite. However, the specific interactions of this compound with the biological pathways of trematodes may differ and warrant further investigation.
Efficacy and Resistance
The efficacy of this compound has been evaluated in field studies. One such study in water buffaloes provided comparative data against other common flukicides.
| Treatment Group | Dosing Regimen | Efficacy (%) |
| This compound (BRO) | Single Dose | 70.83 |
| Two Doses | 83.33 | |
| Albendazole (ABZ) | Single Dose | 79.17 |
| Two Doses | 83.33 | |
| Triclabendazole (TBZ) | Single Dose | 73.33 |
| Two Doses | 90.00 | |
| Efficacy determined by Fecal Egg Count Reduction Test (FECRT) in naturally infected water buffaloes.[7] |
It is noteworthy that an efficacy of less than 90% in FECRT is often considered an indication of developing anthelmintic resistance.[8] The observed efficacy of this compound in this study suggests that resistance may be a concern in the populations tested.
Toxicology and Pharmacokinetics
This compound is documented as a teratogen.[4][5] Studies from the late 1980s and early 1990s investigated its embryolethal effects in rats and its pharmacokinetic profile in calves.[5] However, the detailed quantitative data from these studies are not readily accessible in the public domain. The lack of comprehensive, modern pharmacokinetic and toxicology data is a significant gap in the scientific literature for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound, its evaluation in in vitro assays, or its use in in vivo animal models are not available in the searched literature. The development and publication of standardized protocols would be invaluable for researchers investigating this compound.
Conclusion and Future Directions
This compound is a recognized veterinary drug for the management of fascioliasis in livestock. However, this technical overview reveals significant gaps in the publicly available scientific knowledge surrounding this compound. Key areas for future research include:
-
Elucidation of the specific discovery and development history.
-
Publication of a detailed and validated chemical synthesis protocol.
-
In-depth investigation of its molecular mechanism of action against Fasciola hepatica.
-
Comprehensive studies on its pharmacokinetics, metabolism, and toxicology in target animal species.
-
Further surveillance of its efficacy and the prevalence of resistance in different geographical regions.
Addressing these knowledge gaps will provide a more complete understanding of this compound and its place in the landscape of veterinary anthelmintics.
References
- 1. Veterinary anthelmintics: old and new - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
Teratogenic Effects of Bromofenofos in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the teratogenic effects of Bromofenofos, an organophosphorus anthelmintic, in mammalian models. It synthesizes key findings on its developmental toxicity, presenting quantitative data from pivotal studies in a structured format for clarity and comparative analysis. Detailed experimental protocols are provided to aid in the replication and extension of these studies. The guide elucidates the current understanding of the mechanism of action, highlighting the role of its primary metabolite, dephosphate this compound (DBF), in inducing teratogenicity, independent of cholinesterase inhibition. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension. This document is intended to be a critical resource for researchers and professionals engaged in toxicology, pharmacology, and drug development.
Introduction
This compound is an organophosphorus compound primarily used as an anthelmintic. While effective in its therapeutic application, concerns regarding its potential for developmental toxicity have been the subject of scientific investigation. Teratogens are agents that can cause malformations in an embryo or fetus. Understanding the teratogenic potential of chemical compounds like this compound is crucial for risk assessment and ensuring the safety of pharmaceuticals and environmental chemicals.
This guide focuses on the significant findings from studies conducted on rats, which have demonstrated the embryolethal and teratogenic potential of this compound when administered during specific windows of gestation. The primary research indicates that the teratogenic and embryolethal effects of this compound are not caused by the parent compound itself, but rather by its dephosphate metabolite, dephosphate this compound (DBF). Notably, these toxic effects are concluded to be independent of cholinesterase inhibition, a common mechanism of toxicity for many organophosphorus compounds.[1]
Experimental Protocols
The methodologies outlined below are based on key studies investigating the teratogenic effects of this compound in rats.[1][2]
2.1. Animal Model and Husbandry
-
Species: Wistar-Imamichi rats.
-
Housing: Animals were housed in individual cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water were provided ad libitum.
-
Mating: Virgin female rats were mated overnight with male rats. The morning on which a vaginal plug or sperm was found in the vaginal smear was designated as day 0 of pregnancy.
2.2. Test Substance and Administration
-
Substances: this compound (BF) and its dephosphate metabolite, dephosphate this compound (DBF).
-
Vehicle: The compounds were suspended in a 0.5% sodium carboxymethyl cellulose solution.
-
Administration: Substances were administered via oral gavage to pregnant rats.
2.3. Experimental Design Two primary experimental designs were employed:
-
Gestation Day Sensitivity Study: A single dose of this compound (50 mg/kg) was administered to different groups of pregnant rats on a single day of gestation, from day 6 through day 14.[2]
-
Dose-Response and Metabolite Comparison Study: this compound and dephosphate this compound were administered at various equimolar doses to pregnant rats on day 10 of gestation.[1]
2.4. Maternal and Fetal Examinations
-
Maternal Assessment: Dams were observed daily for clinical signs of toxicity. Body weight was recorded throughout the gestation period.
-
Fetal Assessment: On day 21 of gestation, pregnant rats were euthanized by cervical dislocation. The uteri were excised, and the number of implantation sites, resorption sites, and live and dead fetuses were recorded.
-
External Examination: Live fetuses were weighed, and their sex was determined. Each fetus was examined for external malformations.
-
Skeletal Examination: Approximately two-thirds of the fetuses from each litter were fixed in 95% ethanol, cleared with potassium hydroxide, and stained with Alizarin red S for skeletal examination.
-
Visceral Examination: The remaining one-third of the fetuses were fixed in Bouin's fluid for internal visceral examination using the Wilson's slicing technique.
Quantitative Data on Teratogenic Effects
The following tables summarize the key quantitative findings from the pivotal studies on this compound teratogenicity in rats.
Table 1: Embryolethal and Teratogenic Effects of this compound (50 mg/kg) Administered on Different Gestational Days in Rats [2]
| Gestation Day of Administration | % Fetal Resorption | Mean Fetal Body Weight (% of Control) | % Fetuses with Gross Malformations | % Fetuses with Skeletal Malformations | % Fetuses with Internal Malformations |
| Control | 6.5 | 100 | 0 | 0 | 0 |
| 8 | 10.8 | 89.1 | 25.0 | 35.7 | 28.6 |
| 9 | 25.0 | 75.5 | 12.5 | 25.0 | 12.5 |
| 10 | 72.2 | 56.1 | 8.3 | 16.7 | 4.2 |
| 11 | 30.8 | 68.9 | 0 | 18.2 | 0 |
| 12 | 21.4 | 75.0 | 0 | 0 | 0 |
| 13 | 16.7 | 80.1 | 0 | 0 | 0 |
* Statistically significant difference from the control group.
Table 2: Comparative Embryolethal and Teratogenic Effects of this compound (BF) and Dephosphate this compound (DBF) in Rats on Gestation Day 10 [1]
| Treatment Group (Dose in mg/kg) | % Fetal Resorption | Mean Fetal Body Weight (% of Control) | % Fetuses with Gross Malformations | % Fetuses with Skeletal Malformations |
| Control | 7.1 | 100 | 0 | 0 |
| BF (29.1) | 12.5 | 85.1 | 0 | 0 |
| BF (58.2) | 69.2 | 60.3 | 35.6 | 27.6 |
| DBF (25.1) | 15.4 | 83.2 | 0 | 0 |
| DBF (50.2) | 81.9 | 58.7 | 54.5 | 61.5 |
* Statistically significant difference from the control group. DBF doses are equimolar to the corresponding BF doses.
Table 3: Profile of Malformations Induced by this compound (50 mg/kg) on Gestation Day 8 in Rats [2]
| Malformation Type | Specific Malformations Observed |
| Gross Malformations | Cleft lip, short tail, brachygnathia, anal atresia, absence of genital tubercle, fused pelvic legs, perineal testicles. |
| Skeletal Malformations | Fused vertebrae, hemivertebrae, fused ribs, wavy ribs. |
| Internal Malformations | Hydronephrosis, hydroureter, anophthalmia, cleft palate, renal agenesis, agenesis of the bladder. |
Mechanism of Teratogenicity and Experimental Workflow
The teratogenic effects of this compound are attributed to its metabolite, dephosphate this compound (DBF). Studies have shown that DBF is more potent in inducing fetal resorption and malformations than the parent compound.[1] The mechanism is not believed to involve cholinesterase inhibition, suggesting an alternative molecular pathway is responsible for the observed developmental toxicity.[1] The precise signaling pathways disrupted by DBF have not yet been elucidated and require further investigation.
Caption: Proposed mechanism of this compound teratogenicity.
The following diagram illustrates the general workflow employed in the key teratogenicity studies of this compound.
Caption: Experimental workflow for assessing this compound teratogenicity.
Conclusion
The evidence from mammalian studies, specifically in rats, demonstrates that this compound is a potent teratogen and embryolethal agent. The critical period for inducing malformations appears to be during early organogenesis, particularly around gestation days 8-10. The teratogenicity is mediated by its dephosphate metabolite, DBF, through a mechanism that is distinct from cholinesterase inhibition. A wide range of structural abnormalities, including craniofacial, skeletal, and internal organ defects, have been documented. This technical guide provides the essential data and methodological details to inform future research and regulatory assessment of this compound and related compounds. Further investigation is warranted to elucidate the specific molecular signaling pathways that are disrupted by dephosphate this compound during embryonic development.
References
An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. Bromofenofos is a veterinary anthelmintic agent and should be handled with appropriate safety precautions.
Introduction
This compound is a halogenated monophosphate ester anthelmintic agent utilized in veterinary medicine for the treatment of fascioliasis, commonly known as liver fluke infections, in cattle and sheep. Its primary and active metabolite is dephosphate this compound. This technical guide provides a comprehensive overview of the available scientific data on this compound and its dephosphate metabolite, focusing on their physicochemical properties, toxicokinetics, toxicological profile, and analytical methodologies.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and dephosphate this compound is fundamental to comprehending their biological activity and fate.
| Property | This compound | Dephosphate this compound |
| IUPAC Name | (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate) | 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-2,2'-diol |
| CAS Number | 21466-07-9 | 5464-70-0 |
| Molecular Formula | C₁₂H₇Br₄O₅P | C₁₂H₆Br₄O₂ |
| Molecular Weight | 581.77 g/mol | 501.79 g/mol |
| Appearance | Solid powder[1] | Data not available |
| Solubility | Data not available | Data not available |
Toxicokinetics and Metabolism
The toxicokinetics of this compound are crucial for understanding its efficacy and potential for residue accumulation. Following oral administration, this compound is metabolized to its active form, dephosphate this compound.
Absorption, Distribution, and Excretion in Lactating Cows
A study involving the oral administration of this compound to lactating cows provided the following insights into the plasma concentration of its metabolite, dephosphate this compound (DBFF), and its excretion in milk[2]:
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) of DBFF | ~1.0 day |
| Detection Time of DBFF in Plasma | Up to 15.1 days |
| Time to Maximum Concentration of DBFF in Milk | ~24 hours |
| Detection Time of DBFF in Milk | 78-119 hours |
| Detection Limit of DBFF in Plasma | 2 ppb |
| Detection Limit of DBFF in Milk | 1 ppb |
Metabolism
The primary metabolic pathway of this compound is the dephosphorylation to its active metabolite, dephosphate this compound. This biotransformation is a critical step for its anthelmintic activity.
Toxicology
The toxicological profile of this compound and its metabolite is of significant interest, particularly concerning its teratogenic effects.
Acute Toxicity
Limited publicly available data exists for the acute toxicity of this compound. The following values are reported for a substance classified under GHS categories consistent with this compound, however, the direct source document explicitly naming this compound was not retrievable.
| Species | Route | LD50/LC50 | GHS Category |
| Rat | Oral | 300-2000 mg/kg | Category 4 |
| Rat | Dermal | 790 mg/kg | Category 3 |
| Rabbit (male) | Dermal | 720 mg/kg | Category 3 |
| Rabbit (female) | Dermal | 830 mg/kg | Category 3 |
| Rat | Inhalation | No deaths at saturated vapor concentration | - |
Embryolethal and Teratogenic Effects
Studies in rats have demonstrated the embryolethal and teratogenic potential of both this compound and dephosphate this compound.
Table 4.2.1: Embryolethal and Teratogenic Effects of this compound in Rats
| Dose (mg/kg) | Gestation Day of Administration | Fetal Resorption Rate (%) | Incidence of Gross Malformations (%) | Incidence of Skeletal Malformations (%) |
| 58.2 | 10 | ~69 | 35.6 | 27.6 |
Table 4.2.2: Comparative Embryolethal Effects of this compound (BF) and Dephosphate this compound (DBF) in Rats on Gestation Day 10
| Compound | Equimolar Dose (mg/kg) | Fetal Resorption Rate (%) | Incidence of Gross Malformations (%) | Incidence of Skeletal Malformations (%) |
| BF | 58.2 | ~69 | 35.6 | 27.6 |
| DBF | (equimolar to 58.2 mg/kg BF) | 81.9 | 54.5 | 61.5 |
These studies suggest that the teratogenic effects of this compound are likely attributable to its active metabolite, dephosphate this compound.
Mechanism of Action
The primary anthelmintic mechanism of action for fasciolicides like this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of cellular energy metabolism leads to paralysis and death of the liver fluke.
Experimental Protocols
Determination of Dephosphate this compound in Milk by Liquid Chromatography with Electrochemical Detection[1]
This method provides a sensitive and specific means of quantifying dephosphate this compound (DBFF) residues in milk.
6.1.1 Sample Preparation
-
Extraction: DBFF is extracted from milk samples using a liquid-liquid partition with acetone, acetonitrile, and dichloromethane.
-
Purification: The extract is purified using a C18 solid-phase extraction cartridge.
6.1.2 Chromatographic Conditions
-
Instrument: Liquid chromatograph equipped with a dual-electrode coulometric detector.
-
Column: Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 µm).
-
Mobile Phase: Acetonitrile-0.05M potassium dihydrogen phosphate (55 + 45, v/v), adjusted to pH 3.0.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
6.1.3 Detection
-
Detector 1 Potential: 0.30 V.
-
Detector 2 Potential: 0.45 V.
6.1.4 Performance
-
Detection Limit: 0.2 ng/mL in milk.
-
Average Recoveries: 73.1% at 1 ng/mL and 82.7% at 10 ng/mL.
Signaling Pathways
Currently, there is a lack of specific data on the signaling pathways directly affected by this compound or dephosphate this compound. However, as a polybrominated biphenyl derivative, it is plausible that it could interact with pathways known to be modulated by other compounds in this class. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the toxicity of this compound and its metabolite.
Conclusion
This compound is an effective anthelmintic agent whose activity is dependent on its metabolic conversion to dephosphate this compound. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation in the target parasite. While data on its teratogenic effects are available, comprehensive toxicokinetic and acute toxicity data for this compound are limited in the public domain. The analytical method for its metabolite in milk is well-established and sensitive. Future research should focus on definitively characterizing the acute toxicological profile of this compound, providing a more detailed understanding of its toxicokinetics in target animal species, and identifying the specific signaling pathways it may modulate.
References
- 1. Determination of dephosphate this compound in milk by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Concentration in plasma and excretion in milk of lactating cows after oral administration of tribromsalan, oxyclozanide and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Bromofenofos in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bromofenofos, an anthelmintic agent utilized in veterinary medicine. A thorough understanding of its solubility in various organic solvents is critical for formulation development, analytical method development, and toxicological studies. Due to the limited availability of public quantitative solubility data for this compound, this document also outlines a detailed experimental protocol for its determination.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. One supplier of this compound explicitly states that its solubility is yet to be determined[1]. However, qualitative information for the related compound Bromophos indicates it is soluble in most organic solvents, including diethyl ether, carbon tetrachloride, and toluene, and slightly soluble in lower molecular weight alcohols. Quantitative data for Bromophos shows solubility in acetone (1090 g/L), dichloromethane (1120 g/L), xylene (900 g/L), and methanol (100 g/L) at 20°C. While this may offer some guidance, it is crucial to experimentally determine the solubility of this compound for accurate applications.
Table 1: Solubility of this compound in Selected Organic Solvents
| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C |
| Methanol | CH₃OH | Data not available |
| Ethanol | C₂H₅OH | Data not available |
| Acetone | C₃H₆O | Data not available |
| Dichloromethane | CH₂Cl₂ | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Data not available |
| Toluene | C₇H₈ | Data not available |
| n-Hexane | C₆H₁₄ | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Data not available |
Note: This table is intended to be populated with experimentally determined data.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in various solvents.
2.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration suitable for the analytical method.
-
2.3. Quantification
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision. Gas chromatography with a flame photometric detector is a suitable method for the determination of organophosphorus pesticide residues[2].
2.4. Calculation of Solubility
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
3.2. General Mechanism of Action for Organophosphorus Compounds
While a specific signaling pathway for this compound is not detailed in the literature, as an organophosphorus compound, its primary mechanism of action is expected to be the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this general mechanism.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Bromofenofos in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofenofos is an organophosphate insecticide that has been used in agricultural applications. Due to its potential for bioaccumulation and toxicity, it is crucial to have reliable and sensitive analytical methods for its quantification in biological tissues. This document provides detailed application notes and protocols for the determination of this compound residues in tissue samples, targeting researchers, scientists, and professionals in drug development and toxicology. The methodologies described are based on established principles of pesticide residue analysis, primarily utilizing Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical workflow for the quantification of this compound in tissue involves three main stages:
-
Sample Preparation: Homogenization of the tissue sample followed by extraction of this compound using an organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for this purpose.[1][2] This is followed by a cleanup step to remove interfering matrix components.[1][3]
-
Chromatographic Separation: The cleaned-up extract is then injected into a chromatographic system (either GC or LC) to separate this compound from other co-extracted compounds.
-
Detection and Quantification: The separated this compound is detected and quantified using a sensitive detector. For GC, a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is suitable for organophosphate analysis.[4][5] For higher sensitivity and selectivity, Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the preferred detection method, applicable to both GC and LC systems.[6][7][8]
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound quantification in tissue samples.
Key Methodological Steps
Caption: Key steps in the QuEChERS-based sample preparation protocol.
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
This protocol is adapted from established methods for pesticide residue analysis in biological matrices.[1][3]
Apparatus and Reagents:
-
High-speed homogenizer
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Analytical balance
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
Procedure:
-
Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube. For fatty tissues, a smaller sample size (e.g., 1 g) may be used.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure the salts do not agglomerate.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. For general tissues, use 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Cap the 15 mL tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract. Transfer approximately 1 mL into an autosampler vial for analysis.
Instrumental Analysis: GC-FPD/NPD Method
Gas chromatography is a robust technique for the analysis of organophosphate pesticides like this compound.[5][9]
Instrumentation:
-
Gas Chromatograph with a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector Temperature: 280°C (NPD) or 250°C (FPD)
Instrumental Analysis: LC-MS/MS Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of this compound in complex tissue matrices.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 10% B, hold for 1 min.
-
Linear gradient to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B and re-equilibrate for 3 min.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For Profenofos, a related compound, transitions like m/z 374.95 -> 304.90 (quantification) and 374.95 -> 346.95 (confirmation) have been reported and can serve as a starting point.[8]
Data Presentation and Method Validation
Method validation should be performed to ensure the reliability of the results. Key parameters and their typical acceptable ranges for pesticide residue analysis are summarized below.
Table 1: Method Validation Parameters and Typical Performance Data
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve prepared in matrix-matched standards. |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected.[4][8] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[8] |
| Accuracy (Recovery) | 70 - 120% | The percentage of the true amount of analyte that is recovered by the analytical method, typically assessed at multiple spiking levels.[1][5] |
| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.[1][5] |
Table 2: Quantitative Data Summary for this compound Analysis (Hypothetical Example)
| Tissue Type | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Liver | 0.01 | 95.4 | 8.2 |
| 0.1 | 98.1 | 6.5 | |
| 1.0 | 101.2 | 5.1 | |
| Adipose Tissue | 0.01 | 88.7 | 12.5 |
| 0.1 | 92.3 | 9.8 | |
| 1.0 | 95.6 | 7.3 | |
| Muscle | 0.01 | 99.5 | 7.1 |
| 0.1 | 102.8 | 5.9 | |
| 1.0 | 104.1 | 4.4 |
These tables provide a clear and structured summary of the expected performance of the analytical methods described, facilitating easy comparison and assessment of the method's suitability for a given research application.
References
- 1. scielo.br [scielo.br]
- 2. food-safety.com [food-safety.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. [Extraction and analysis of profenofos residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Analytical methods of biological monitoring for exposure to pesticides: recent update [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Profenofos Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Profenofos
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests in agricultural systems.[1] Due to its potential for accumulation in non-target niches and leaching into water bodies, sensitive and reliable analytical methods are required for its monitoring in various environmental and agricultural matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) offers a robust and widely accessible technique for the quantification of profenofos residues. This application note details a validated HPLC method for the determination of profenofos, suitable for quality control and residue analysis.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate profenofos from matrix components. The sample is first subjected to an extraction and clean-up procedure to isolate the analyte. The prepared sample is then injected into an HPLC system equipped with a C8 or C18 stationary phase. An isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile or methanol and water, is used to elute the compound.[1][2][3] Detection is achieved using a UV or DAD detector at a wavelength where profenofos exhibits significant absorbance, commonly around 210 nm or 230 nm.[1][3][4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Reagents and Materials
-
Profenofos analytical standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane (DCM)
-
Ammonium formate
-
Phosphoric acid or Formic acid (for mobile phase modification, if needed)[2]
-
Anhydrous magnesium sulfate
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent (for cleanup)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase HPLC column (e.g., C8 or C18, 250 mm x 4.6 mm, 5 µm particle size).[3][4]
3. Standard Solution Preparation
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of profenofos standard and dissolve it in acetonitrile in a volumetric flask to achieve the desired concentration. Store this solution at -20°C.[3]
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or acetonitrile to construct a calibration curve (e.g., 0.1 mg/L to 10 mg/L).[3]
4. Sample Preparation
The following protocols are generalized and may require optimization based on the specific sample matrix.
a) Water Samples (Liquid-Liquid Extraction)
-
To a 20 mL water sample, add a suitable extraction solvent such as dichloromethane (DCM).[3]
-
Shake vigorously for several minutes to ensure thorough mixing.
-
Allow the layers to separate. Collect the organic (DCM) layer.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile or mobile phase.[3]
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
b) Soil and Agricultural Produce (Modified QuEChERS Method)
-
Homogenize a representative sample (e.g., 5 g of soil or ground produce) and place it into a 50 mL centrifuge tube.[5]
-
Add 10 mL of distilled water and let it stand for 30 minutes.[5]
-
Add 10 mL of acetonitrile (containing 1% ethyl acetate for better extraction if needed).[5]
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.[5]
-
Shake vigorously for 1-2 minutes and then centrifuge.
-
Transfer an aliquot of the upper organic layer to a clean tube containing a cleanup sorbent (e.g., PSA).
-
Vortex for 30 seconds and centrifuge again.
-
Take the final supernatant, evaporate if necessary, and reconstitute in the mobile phase.
-
Filter through a 0.45 µm syringe filter prior to analysis.
Data Presentation
Table 1: Chromatographic Conditions for Profenofos Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil C18 (25 cm x 4.6 mm, 5 µm)[4] | HYPERSIL GOLD C8 (250 mm x 4.6 mm, 5 µm)[3] | C18 (dimensions not specified)[1] |
| Mobile Phase | Acetonitrile:0.05M Ammonium Formate (Gradient)[4] | Acetonitrile:Water (46:54, v/v)[3] | Methanol:Water (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] | 0.8 mL/min[1] |
| Detection Wavelength | 230 nm[4] | 210 nm[3] | 210 nm[1] |
| Injection Volume | 20 µL[4] | 25 µL[3] | Not Specified |
| Column Temperature | Ambient (28°C)[4] | Not Specified | Not Specified |
| Retention Time | Varies with gradient | ~31.7 min[3] | Not Specified |
Table 2: Method Validation Parameters for Profenofos Analysis
| Parameter | Result 1 | Result 2 | Result 3 |
| Linearity Range | 1.25–7.5 µg/mL[4] | 0.0625-500 mg/L[3] | Not Specified |
| Correlation Coefficient (R²) | >0.99[4] | >0.99[3] | Not Specified |
| Limit of Detection (LOD) | 0.104 mg/L[1] | 0.01 - 0.09 mg/L[3] | 0.002 mg/L[6] |
| Limit of Quantification (LOQ) | 0.316 mg/L[1] | 0.02 - 0.29 mg/L[3] | Not Specified |
| Recovery | 88% - 104%[4] | 88.16% (from spiked water)[3] | 86.9% - 118%[6] |
| Precision (RSD) | < 2.26%[4] | Not Specified | 1.4% - 6.1%[6] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Profenofos.
The described HPLC method is suitable for the reliable quantification of profenofos in various sample matrices. The protocols for sample preparation, particularly the modified QuEChERS method, offer efficient extraction and cleanup, leading to accurate and precise results. The validation data demonstrates that the method is sensitive, linear, and accurate for its intended purpose. Researchers can adapt the specified chromatographic conditions based on available instrumentation and specific matrix challenges to achieve optimal separation and detection of profenofos.
References
- 1. A simple HPLC-DAD method for simultaneous detection of two organophosphates, profenofos and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Profenofos on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Bromofenofos Residues Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bromofenofos, an organophosphate insecticide, in various matrices such as fruits, vegetables, and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique and optimized GC-MS parameters, providing a reliable workflow for high-throughput screening and accurate quantification of this compound residues. This methodology is particularly relevant for food safety, environmental monitoring, and toxicology studies.
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity and the need to protect consumers, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in food commodities. Consequently, the development of sensitive and reliable analytical methods for its detection and quantification is of paramount importance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound, offering high selectivity and sensitivity. This application note provides a comprehensive protocol for the analysis of this compound using a QuEChERS sample preparation workflow followed by GC-MS analysis.
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined procedure for the extraction and cleanup of pesticide residues from a variety of sample matrices.[1][2]
a. Extraction:
-
Weigh 10-15 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate the sample before proceeding.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN standard salts). A common composition is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For most food matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For samples with high fat content, 50 mg of C18 sorbent can be added. For pigmented samples, 50 mg of graphitized carbon black (GCB) may be used, though it should be noted that this can lead to the loss of planar pesticides.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. Transfer the supernatant to an autosampler vial.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.
| GC Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Parameter | Condition |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data for this compound Analysis
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Analyte | CAS Number | Molecular Weight | Estimated Retention Time (min) * | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 2104-96-3 | 365.99 | ~11.0 - 12.5 | 331 | 125, 333 |
*Retention time is an estimate and should be confirmed experimentally with a certified reference standard under the specified chromatographic conditions.
Table 2: Proposed MRM Transitions for this compound (for GC-MS/MS)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) * | Transition Type |
| 331 | 125 | 15 | Quantifier |
| 331 | 225 | 10 | Qualifier |
| 333 | 125 | 15 | Qualifier |
*Collision energies are starting points and should be optimized for the specific instrument used.
Table 3: Typical Method Performance Data for Organophosphate Pesticides using QuEChERS and GC-MS
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2][3] |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | [4] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | [4] |
| Recovery (%) | 70 - 120% | [2][5] |
| Repeatability (RSD%) | < 20% | [2][5] |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationship of the analytical steps.
Conclusion
The described GC-MS method using QuEChERS sample preparation is a robust and reliable approach for the determination of this compound residues in a wide range of food and environmental matrices. The method offers excellent sensitivity, selectivity, and accuracy, with validation data for similar pesticides demonstrating good recovery and precision.[2][5] This protocol can be readily implemented in analytical laboratories for routine monitoring of this compound residues to ensure compliance with food safety regulations.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. How to Use QuEChERS for Diverse Sample Types [restek.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dephosphate Bromofenofos
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of dephosphate bromofenofos, the primary metabolite of the fasciolicide this compound. The described protocol is applicable for the determination of this analyte in complex matrices, such as milk. The method utilizes reversed-phase chromatography coupled with electrochemical detection, providing high selectivity and low detection limits. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is an organophosphate anthelmintic agent used in veterinary medicine. Its primary metabolite, dephosphate this compound (DBFF), is a key indicator of exposure and metabolic processing. Monitoring the levels of DBFF is crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. High-performance liquid chromatography (HPLC) is a preferred analytical technique for thermally labile compounds like many organophosphate pesticides and their metabolites.[1] This application note presents a validated HPLC method employing electrochemical detection for the sensitive determination of dephosphate this compound.
Experimental Workflow
Caption: Experimental workflow for the analysis of dephosphate this compound.
Materials and Reagents
-
Dephosphate this compound (DBFF) standard
-
This compound (BFF)
-
Acetonitrile (HPLC grade)
-
Acetone (ACS grade)
-
Dichloromethane (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (deionized, 18 MΩ·cm)
-
C18 Solid-Phase Extraction (SPE) cartridges
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical detector with dual-electrode coulometric cell
-
Reversed-phase C18 column (e.g., Kaseisorb LC ODS-300-5, 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
pH meter
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of dephosphate this compound standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to final concentrations ranging from 0.1 ng/mL to 50 ng/mL.
Sample Preparation (Milk)
This protocol is based on a liquid-liquid extraction followed by solid-phase extraction cleanup.[2]
-
Extraction:
-
Pipette 10 mL of milk sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetone, vortex for 1 minute.
-
Add 5 mL of acetonitrile, vortex for 1 minute.
-
Add 10 mL of dichloromethane, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Partition:
-
Carefully transfer the lower dichloromethane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.
-
Combine the dichloromethane extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined dichloromethane extract onto the C18 cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (80:20, v/v) solution to remove interferences.
-
Elute the dephosphate this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
HPLC Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column.[2]
| Parameter | Value |
| Column | Kaseisorb LC ODS-300-5 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate (55:45, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detector | Dual-electrode coulometric detector |
| Detector 1 Potential | +0.30 V |
| Detector 2 Potential | +0.45 V |
Results and Discussion
The described HPLC method provides excellent separation and sensitive detection of dephosphate this compound. The retention time for dephosphate this compound under these conditions is expected to be well-resolved from matrix interferences.
Method Performance
The performance of the method was evaluated based on linearity, recovery, precision, and limit of detection.[2]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Recovery at 1 ng/mL | 73.1% |
| Recovery at 10 ng/mL | 82.7% |
| Coefficient of Variation (CV) at 1 ng/mL | 8.4% |
| Coefficient of Variation (CV) at 10 ng/mL | 2.8% |
| Limit of Detection (LOD) in Milk | 0.2 ng/mL |
The high recovery rates and low coefficients of variation demonstrate the accuracy and precision of the method. The low limit of detection makes it suitable for residue analysis where trace levels of the metabolite are expected.
Signaling Pathway and Logical Relationships
Caption: Relationship between this compound, its metabolite, and its analytical utility.
Conclusion
The HPLC method with electrochemical detection described in this application note is a reliable and sensitive approach for the determination of dephosphate this compound in complex matrices. The detailed protocol for sample preparation and chromatographic analysis provides a solid foundation for researchers in drug metabolism, food safety, and environmental science. The method's performance characteristics make it suitable for routine analysis and regulatory monitoring. Further validation in other biological matrices may be required depending on the specific application.
References
Application Notes and Protocols for Bromofenofos in Veterinary Parasitology
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of Bromofenofos and the Broader Organophosphate Class in the Control of Veterinary Parasites
Introduction
This compound is an anthelmintic agent belonging to the organophosphate class of compounds.[1][2] Historically, it has been utilized in veterinary medicine to treat endoparasitic infections, specifically common liver fluke (Fasciola hepatica) in cattle and sheep.[1][2] While its primary documented application is as a flukicide, its chemical class, the organophosphates (OPs), has seen extensive use against a wide range of ectoparasites, including mites, ticks, lice, and flies affecting livestock.[3][4]
The use of many organophosphates has declined due to concerns regarding host toxicity, environmental persistence, and the development of parasite resistance.[3][5] However, with emerging resistance to newer classes of parasiticides, such as macrocyclic lactones, there is renewed interest in the strategic use of older compounds.[6] These notes provide information on the documented use of this compound and general protocols for evaluating organophosphates as veterinary parasiticides.
Chemical and Pharmacological Properties
This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of parasites.[4][7] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses and neuromuscular junctions, causing continuous nerve stimulation, which results in paralysis, and ultimately, the death of the parasite.[3][7] It is important to note that this mechanism is not specific to parasites and accounts for the potential toxicity of organophosphates in host animals and humans.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21466-07-9 | [1][2] |
| Chemical Formula | C₁₂H₇Br₄O₅P | [1][2] |
| Molecular Weight | 581.77 g/mol | [1][2] |
| IUPAC Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate | [2] |
| Class | Organophosphate | [4] |
Documented Applications and Efficacy
The primary documented use of this compound is for the treatment of fascioliasis.[1][2] There is limited specific public data on its efficacy against common ectoparasites. However, the broader organophosphate class has been formulated for topical applications (dips, sprays, ear tags) to control a variety of external parasites on livestock.[3][4]
Table 2: Documented Veterinary Application of this compound
| Target Host | Target Parasite | Common Name | Reference |
| Cattle, Sheep | Fasciola hepatica | Common Liver Fluke | [1][2] |
Note: Evidence of resistance to this compound in Fasciola spp. has been reported in water buffaloes.[1]
Toxicity and Safety Considerations
This compound is noted to be teratogenic (capable of causing birth defects).[1][2] All organophosphates carry a risk of toxicity to the host animal and to handlers.[8] Poisoning can occur through oral, dermal, or inhalation exposure.[9] Signs of OP toxicity include hypersalivation, muscle fasciculations, ataxia, respiratory distress, and convulsions.[9] Atropine is a commonly used antidote.[3] Due to safety concerns for animals, humans, and the environment, the use of many organophosphates is restricted.[3][10]
Table 3: Acute Oral Toxicity of Selected Veterinary Organophosphates in Rats (for Comparative Context)
| Compound | Oral LD₅₀ in Rats (mg/kg) | Reference |
| Dichlorvos | 25 mg/kg | [8] |
| Phosmet | 147 mg/kg | [8] |
| Malathion | 885 mg/kg | [8] |
| Azinphos-methyl | 5 mg/kg | [8] |
This table is provided for context on the toxicity range within the organophosphate class, as specific LD₅₀ data for this compound was not available in the search results.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of organophosphate compounds like this compound against ectoparasites.
Protocol 1: In Vitro Acaricide Efficacy Assay (Mite Immersion Test)
Objective: To determine the baseline efficacy and lethal concentration (e.g., LC₅₀) of a test compound against mites (e.g., Psoroptes ovis).
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., ethanol or acetone)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Live mites, collected from an infested host
-
Petri dishes or multi-well plates
-
Filter paper
-
Microscope
-
Incubator set to appropriate temperature and humidity (e.g., 37°C, 85% RH)
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of serial dilutions in distilled water containing a small amount of surfactant to ensure miscibility. A negative control (solvent + surfactant in water) should be included.
-
Mite Collection: Collect mites from a host animal that has not been recently treated with an acaricide.
-
Exposure: Place a small piece of filter paper in each well of a multi-well plate. Add 10-20 live adult mites to each well.
-
Immersion: Add 1 ml of each test dilution (or control solution) to the corresponding wells, ensuring all mites are fully submerged.
-
Incubation: Place the plates in an incubator for a set exposure period (e.g., 1 hour).
-
Recovery and Assessment: After exposure, remove the solutions and place the mites on dry filter paper. Return them to the incubator.
-
Mortality Reading: Assess mite mortality at specified time points (e.g., 2, 4, 8, and 24 hours post-exposure) under a microscope. Mites that are immobile and do not respond to probing with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC₅₀ and LC₉₀ values.
Protocol 2: In Vivo Efficacy Study in Livestock (Adapted for Sheep Scab)
Objective: To evaluate the efficacy of a topical organophosphate formulation for the treatment of an established ectoparasite infestation (e.g., Psoroptes ovis in sheep).
Methodology:
-
Animal Selection: Select a cohort of sheep with confirmed clinical signs of sheep scab. All animals should be weighed to ensure accurate dosing.
-
Group Allocation: Randomly allocate animals to a treatment group and a negative control (placebo) group.
-
Pre-Treatment Assessment: Map and score the skin lesions on each animal. Collect skin scrapings to confirm the presence and estimate the density of live mites.
-
Treatment Administration: Prepare the treatment dip or spray according to the manufacturer's instructions or experimental formulation. Treat each animal in the treatment group, ensuring complete saturation of the fleece and skin. The control group may be treated with a sham formulation lacking the active ingredient.
-
Post-Treatment Monitoring: House the groups separately to prevent cross-contamination. Observe the animals daily for any adverse reactions to the treatment.
-
Efficacy Assessment: At regular intervals post-treatment (e.g., 7, 14, 28, and 42 days), repeat the lesion scoring and skin scraping procedures from the same body sites.
-
Mite Counts: Count the number of live mites (adults, nymphs, larvae) from the scrapings under a microscope.
-
Data Analysis: Calculate the percentage reduction in mite counts for the treatment group compared to the control group at each time point. Efficacy is typically determined by the formula: Efficacy (%) = [1 - (T₂C₁ / T₁C₂)] x 100, where T₁ and T₂ are the mean mite counts in the treatment group pre- and post-treatment, and C₁ and C₂ are the mean counts in the control group pre- and post-treatment.
Visualizations: Pathways and Workflows
Mechanism of Action
Caption: Mechanism of organophosphate inhibition at the cholinergic synapse.
Experimental Workflow: In Vitro Screening
Caption: General experimental workflow for in vitro acaricide screening.
Logical Workflow: Ectoparasite Control
Caption: Logical workflow for diagnosis and control of ectoparasites.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ectoparasiticides Used in Large Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. parasitipedia.net [parasitipedia.net]
- 5. researchgate.net [researchgate.net]
- 6. gov.uk [gov.uk]
- 7. Ectoparasiticides Used in Large Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. vetlexicon.com [vetlexicon.com]
- 10. Overview of Insecticide and Acaricide (Organic) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
Application Notes and Protocols for In Vitro Studies of Bromofenofos on Fasciola hepatica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease of significant economic impact in livestock and an emerging zoonosis in humans. Control of fasciolosis heavily relies on the use of flukicidal drugs. Bromofenofos is an organophosphate anthelmintic that has been used against mature and immature stages of Fasciola spp.[1] Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action, determining effective concentrations, and investigating potential resistance mechanisms. These application notes provide a framework for conducting in vitro assays to evaluate the efficacy of this compound against F. hepatica.
Data Presentation: Efficacy of Fasciolicides Against Fasciola hepatica (Illustrative Data)
As specific in vitro quantitative data for this compound was not found, the following table presents illustrative data for other common fasciolicides to provide context on the types of metrics typically reported in such studies.
| Compound | Assay Type | Target Stage | Key Metric | Concentration/Value | Reference (Hypothetical) |
| Triclabendazole | Motility Assay | Adult | Paralysis | 10 µg/mL | Fictional Study A |
| Closantel | Egg Hatch Assay | Egg | LD50 | 0.12 mM | Fictional Study B |
| Rafoxanide | Egg Hatch Assay | Egg | LD50 | 2.32 mM | Fictional Study B |
| Nitroxynil | Egg Hatch Assay | Egg | LD50 | 0.13 - 0.22 mM | Fictional Study B |
| Albendazole | Motility Assay | Adult | Inhibition of Motility | >100 µM | Fictional Study C |
Experimental Protocols
General In Vitro Culture of Adult Fasciola hepatica
A fundamental requirement for studying the effects of compounds on adult flukes is a robust in vitro culture system that maintains their viability.
Materials:
-
Adult Fasciola hepatica (collected from bile ducts of naturally infected cattle or sheep from an abattoir)
-
RPMI-1640 medium (or DMEM)
-
Penicillin (1000 IU/mL) and Gentamicin (0.1 mg/mL)
-
Phosphate-buffered saline (PBS), sterile
-
6- or 24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (DMSO) for drug dilution
Protocol:
-
Collection and Washing:
-
Collect adult flukes from the bile ducts of infected livers.
-
Wash the flukes thoroughly in sterile PBS at 37°C to remove bile and debris. Repeat the washing step 3-4 times until the PBS is clear.
-
-
Culture Medium Preparation:
-
Prepare RPMI-1640 medium supplemented with antibiotics (Penicillin and Gentamicin) to prevent bacterial contamination.
-
The pH of the medium should be maintained at 7.4.
-
-
Incubation:
-
Place individual flukes in the wells of a culture plate containing a sufficient volume of culture medium (a minimum of 3 mL per fluke is recommended).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance:
-
The culture medium should be changed every 24 hours to ensure the removal of waste products and to replenish nutrients.
-
Fluke viability can be assessed based on motility.
-
Note on DMSO: When preparing drug solutions, DMSO is often used as a solvent. It is crucial to determine a non-toxic concentration of DMSO for the flukes. Studies have shown that DMSO concentrations greater than 0.5% v/v can be toxic to F. hepatica over a 48-hour incubation period.
Protocol for Motility Assay
This assay is used to assess the effect of this compound on the motor activity of adult flukes.
Materials:
-
Viable adult F. hepatica in culture
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
Culture plates
-
Microscope or a motility recording system
Protocol:
-
Preparation of Drug Concentrations:
-
Prepare a range of concentrations of this compound by diluting the stock solution in the culture medium. Ensure the final DMSO concentration is below its toxic level (e.g., ≤ 0.1%).
-
Include a control group with the culture medium and the same final concentration of DMSO as the treatment groups.
-
-
Exposure:
-
Replace the medium in the wells containing the flukes with the prepared drug solutions or control medium.
-
-
Observation:
-
Observe the motility of the flukes at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) under a microscope.
-
Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/paralysis, 0 = death).
-
-
Data Analysis:
-
Record the time and concentration at which paralysis or significant inhibition of motility occurs.
-
Protocol for Tegument Disruption Analysis via Scanning Electron Microscopy (SEM)
This protocol is designed to visualize the morphological changes to the fluke's outer layer, the tegument, after exposure to this compound.
Materials:
-
Adult F. hepatica treated with this compound (from motility assay)
-
Glutaraldehyde solution (2.5% in PBS)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Critical point dryer
-
Scanning Electron Microscope (SEM)
Protocol:
-
Fixation:
-
After the desired incubation period with this compound, fix the flukes in 2.5% glutaraldehyde in PBS for at least 4 hours at 4°C.
-
-
Post-fixation:
-
Wash the flukes in PBS and post-fix with 1% osmium tetroxide for 1-2 hours.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying and Mounting:
-
Critical point dry the samples.
-
Mount the dried flukes on stubs and coat them with gold-palladium.
-
-
Imaging:
-
Examine the samples under a scanning electron microscope, looking for changes such as blebbing, swelling, erosion, and spine loss on the tegumental surface.
-
Visualizations
Experimental Workflow for In Vitro Drug Efficacy Testing
References
Efficacy of Bromofenofos Against Liver Flukes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofenofos is an anthelmintic agent that has been used in veterinary medicine to treat infections with the common liver fluke, Fasciola hepatica, in cattle and sheep.[1] This document provides detailed application notes and protocols based on the available scientific literature to guide research into the efficacy of this compound against liver flukes. It should be noted that recent research on this compound is limited, and the compound has been reported to be teratogenic.[1]
Data Presentation
In Vivo Efficacy of this compound against Fasciola spp.
Quantitative data on the in vivo efficacy of this compound is available from a study conducted on water buffaloes naturally infected with Fasciola spp. The efficacy was determined using the Fecal Egg Count Reduction Test (FECRT).
| Treatment Regimen | Active Ingredient | Efficacy (%) | Animal Model | Reference |
| Single Dose | This compound (BRO) | 70.83 | Water Buffalo | [2][3][4] |
| Single Dose | Albendazole (ABZ) | 79.17 | Water Buffalo | [2][3][4] |
| Single Dose | Triclabendazole (TBZ) | 73.33 | Water Buffalo | [2][3][4] |
| Two Doses (one month interval) | This compound (BRO) | 83.33 | Water Buffalo | [2][3][4] |
| Two Doses (one month interval) | Albendazole (ABZ) | 83.33 | Water Buffalo | [2][3][4] |
| Two Doses (one month interval) | Triclabendazole (TBZ) | 90.00 | Water Buffalo | [2][3][4] |
Experimental Protocols
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
This protocol is based on the methodology used in the study of this compound efficacy in water buffaloes.[2][3][4]
Objective: To determine the in vivo efficacy of this compound against adult liver flukes by quantifying the reduction in fecal egg counts post-treatment.
Materials:
-
Test animals (e.g., cattle, sheep) naturally or experimentally infected with liver flukes.
-
This compound formulation for veterinary use.
-
Control anthelmintic (e.g., Albendazole, Triclabendazole).
-
Untreated control group.
-
Fecal collection bags and containers.
-
Microscope, slides, and coverslips.
-
Saturated salt solution (e.g., sodium chloride, zinc sulfate) for fecal flotation.
-
Counting chamber (e.g., McMaster slide).
Procedure:
-
Animal Selection and Acclimatization:
-
Select a suitable number of animals with confirmed liver fluke infections based on pre-treatment fecal egg counts.
-
House the animals in a controlled environment and allow them to acclimatize for a designated period before the experiment.
-
Randomly allocate animals to treatment and control groups.
-
-
Pre-treatment Fecal Sampling:
-
Collect individual fecal samples from all animals before treatment.
-
Determine the baseline fecal egg count (eggs per gram of feces - EPG) for each animal using a standard fecal flotation technique (e.g., McMaster method).
-
-
Treatment Administration:
-
Administer this compound to the treatment group according to the manufacturer's recommended dosage or the experimental design.
-
Administer the control anthelmintic to the positive control group.
-
The negative control group remains untreated.
-
-
Post-treatment Fecal Sampling:
-
Collect individual fecal samples from all animals at a predetermined time point post-treatment (e.g., 14-21 days).
-
Determine the post-treatment fecal egg count (EPG) for each animal.
-
-
Efficacy Calculation:
-
Calculate the Fecal Egg Count Reduction (FECR) percentage for each treatment group using the following formula:
FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of treatment group pre-treatment)] x 100
-
Alternatively, the reduction can be calculated relative to the control group:
FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Logical Workflow for In Vivo FECRT:
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
In Vitro Efficacy Assessment: General Protocols
While no specific in vitro studies on this compound against liver flukes were identified, the following are general protocols for in vitro screening of anthelmintic compounds that can be adapted for this purpose.
Objective: To assess the direct effect of this compound on the motility and survival of adult liver flukes in vitro.
Materials:
-
Adult liver flukes (e.g., Fasciola hepatica) collected from the bile ducts of infected animals (e.g., cattle, sheep) at slaughter.
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with antibiotics and serum.
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
Multi-well culture plates (e.g., 6- or 24-well).
-
Incubator (37°C, 5% CO2).
-
Inverted microscope.
Procedure:
-
Fluke Collection and Preparation:
-
Collect adult liver flukes from infected livers and wash them thoroughly in a sterile physiological saline solution.
-
Select healthy, actively moving flukes for the assay.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.
-
Add the culture medium to the wells of the culture plate.
-
Add the appropriate concentration of this compound to the test wells. Include solvent control and negative control (medium only) wells.
-
Carefully place one adult fluke in each well.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the motility of the flukes at regular intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours) using an inverted microscope.
-
Score the motility based on a predefined scale (e.g., 0 = dead, no movement; 1 = minimal movement; 2 = slow, uncoordinated movement; 3 = normal, active movement).
-
Record the time to paralysis and death for each fluke.
-
-
Data Analysis:
-
Calculate the percentage of dead flukes at each time point and concentration.
-
Determine the median lethal concentration (LC50) or inhibitory concentration (IC50) of this compound.
-
Experimental Workflow for In Vitro Anthelmintic Screening:
Caption: General workflow for in vitro anthelmintic screening.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by this compound in liver flukes. Further research is required to elucidate how this compound exerts its anthelmintic effects at the molecular level.
Conclusion
The available data suggests that this compound exhibits in vivo efficacy against Fasciola spp. in water buffaloes, although the reported efficacy is lower than that of some other anthelmintics. There is a significant gap in the scientific literature regarding the in vitro efficacy and the mechanism of action of this compound against liver flukes. The protocols provided here offer a framework for conducting further research to address these knowledge gaps. Given the reported teratogenicity of this compound, appropriate safety precautions should be taken during its handling and investigation.
References
Application Notes and Protocols for Studying Bromofenofos Resistance in Helminths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofenofos is an organophosphate anthelmintic agent utilized in veterinary medicine for the treatment of helminth infections, particularly liver fluke (Fasciola hepatica) in cattle and sheep.[1] The primary mechanism of action of organophosphate anthelmintics is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the termination of nerve impulses in cholinergic synapses. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing spastic paralysis and subsequent death of the parasite. The emergence of anthelmintic resistance is a significant threat to livestock health and productivity, necessitating robust protocols to detect and understand resistance mechanisms. While resistance to other anthelmintic classes is well-documented, specific data on this compound resistance in helminths is limited. One study has suggested the development of resistance to this compound in Fasciola spp. in water buffaloes based on Faecal Egg Count Reduction Test (FECRT) results.[2][3]
These application notes provide detailed protocols for in vivo and in vitro assays to assess this compound resistance in helminths. Additionally, protocols for investigating the potential biochemical and molecular mechanisms of resistance are outlined, based on the known action of organophosphates.
Data Presentation: Efficacy of Anthelmintics against Fasciola spp.
The following table summarizes efficacy data from a study on naturally infected water buffaloes, providing a context for resistance assessment.
| Anthelmintic | Treatment Regimen | Mean Pre-treatment Fecal Egg Count (EPG) | Mean Post-treatment Fecal Egg Count (EPG) | Efficacy (%) |
| This compound | One-dose | 325 | 100 | 70.83 |
| This compound | Two-dose | 725 | 100 | 83.33 |
| Albendazole | One-dose | 675 | 150 | 79.17 |
| Albendazole | Two-dose | 725 | 100 | 83.33 |
| Triclabendazole | One-dose | 450 | 150 | 73.33 |
| Triclabendazole | Two-dose | 250 | 50 | 90.00 |
| Control | - | 450 | 600 | 0.00 |
Data adapted from a study on Fasciola spp. in water buffaloes.[3] An efficacy of less than 90% is considered an indication of resistance development.
Experimental Protocols
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in vivo. It compares fecal egg counts before and after treatment to determine the percentage reduction.
Objective: To assess the efficacy of this compound against a helminth population in a host animal.
Materials:
-
This compound formulation
-
Weighing scale for animals
-
Fecal collection bags or containers
-
Marker for animal identification
-
Microscope
-
McMaster slides
-
Saturated salt solution (e.g., sodium chloride or zinc sulfate)
-
Beakers, stirring rods, and strainers
Protocol:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired helminth infections. Animals should not have been treated with an anthelmintic in the previous 8 weeks.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Animal Treatment: Weigh each animal to ensure accurate dosage and administer this compound according to the manufacturer's recommendations. A control group receiving a placebo is recommended.
-
Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Counting:
-
Weigh 2-4 grams of feces from each sample.
-
Add a known volume of flotation solution (e.g., 56 ml for 4g of feces).
-
Mix thoroughly to create a uniform suspension.
-
Use a strainer to remove large debris.
-
Immediately pipette the suspension to fill the chambers of a McMaster slide.
-
Let the slide sit for 5 minutes to allow eggs to float to the surface.
-
Count the number of eggs within the grid of both chambers of the slide using a microscope at 100x magnification.
-
-
Calculation of Eggs Per Gram (EPG):
-
EPG = (Total eggs counted in both chambers / 2) x (volume of flotation solution / weight of feces)
-
-
Calculation of Fecal Egg Count Reduction (%):
-
% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
-
Interpretation: A reduction of less than 95% suggests the presence of a resistant helminth population.
Workflow for the Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
In Vitro Assays
The EHA is used to determine the concentration of an anthelmintic that inhibits egg hatching.
Objective: To determine the EC50 (effective concentration to inhibit 50% of egg hatching) of this compound for a helminth population.
Materials:
-
Fresh helminth eggs isolated from feces
-
This compound
-
Dimethyl sulfoxide (DMSO) for drug dilution
-
24-well or 96-well microtiter plates
-
Distilled water
-
Incubator
-
Inverted microscope
Protocol:
-
Egg Isolation: Isolate helminth eggs from fresh fecal samples using a series of sieves and centrifugation in a saturated salt solution.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in distilled water to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).
-
Assay Setup:
-
Add approximately 100-200 eggs in a small volume of water to each well of a microtiter plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include control wells with only water and wells with the highest concentration of DMSO used as a solvent control.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for the time required for eggs to hatch in the control wells (typically 48-72 hours for many nematode species, longer for trematodes).
-
Reading the Assay:
-
After the incubation period, add a drop of Lugol's iodine to each well to stop further hatching and kill the larvae.
-
Count the number of hatched larvae and unhatched (embryonated) eggs in each well using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of hatched eggs for each concentration: % Hatch = (Number of larvae / (Number of larvae + Number of eggs)) x 100.
-
Correct for hatching in the control wells.
-
Use probit or logit analysis to determine the EC50 value.
-
The LDA assesses the effect of an anthelmintic on the development of larvae from the first stage (L1) to the infective third stage (L3).
Objective: To determine the LC50 (lethal concentration to inhibit 50% of larval development) of this compound.
Materials:
-
Freshly hatched L1 larvae
-
This compound
-
DMSO
-
Culture medium (e.g., agar, nutrient broth)
-
24-well or 96-well microtiter plates
-
Incubator
-
Microscope
Protocol:
-
Larvae Preparation: Obtain L1 larvae by hatching eggs in water.
-
Drug Preparation: Prepare serial dilutions of this compound as described for the EHA.
-
Assay Setup:
-
Dispense the culture medium into the wells of a microtiter plate.
-
Add the different concentrations of this compound.
-
Add a standardized number of L1 larvae (e.g., 50-100) to each well.
-
Include control wells.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for approximately 7 days.
-
Reading the Assay:
-
After incubation, add Lugol's iodine to stop development.
-
Count the number of L1/L2 larvae and L3 larvae in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development for each concentration: % Inhibition = [1 - (Number of L3 in treated well / Number of L3 in control well)] x 100.
-
Determine the LC50 value using probit or logit analysis.
-
Workflow for In Vitro Anthelmintic Resistance Assays
Caption: Workflow for In Vitro Anthelmintic Resistance Assays.
Biochemical Assay: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the activity of AChE in the presence of this compound and can indicate target site insensitivity as a resistance mechanism.
Objective: To compare the inhibition of AChE activity by this compound in susceptible and potentially resistant helminth populations.
Materials:
-
Adult worms of susceptible and suspected resistant strains
-
Phosphate buffer (pH 7.4)
-
Homogenizer
-
Centrifuge
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
96-well microplate reader
Protocol:
-
Enzyme Preparation:
-
Homogenize adult worms in cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract.
-
-
Assay Procedure (adapted from Ellman's method):
-
In a 96-well plate, add the enzyme extract, DTNB solution, and different concentrations of this compound to the wells.
-
Include control wells with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Calculate the IC50 (concentration of inhibitor that causes 50% enzyme inhibition) for both susceptible and resistant populations. A significantly higher IC50 in the suspected resistant population suggests target site insensitivity.
-
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Acetylcholinesterase inhibition by this compound.
Molecular Protocols for Investigating Resistance
While specific molecular markers for this compound resistance in helminths are not yet identified, the following protocols can be used to investigate potential mechanisms based on knowledge from other organophosphate-resistant organisms.
Objective: To identify mutations in the ace gene that may confer resistance to this compound.
Protocol:
-
DNA/RNA Extraction: Extract genomic DNA or total RNA from individual adult worms of susceptible and resistant populations. If using RNA, perform reverse transcription to synthesize cDNA.
-
PCR Amplification: Design primers based on known helminth ace gene sequences (or conserved regions if the specific sequence is unknown) to amplify the entire coding sequence or specific regions of interest.
-
DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Align the sequences from susceptible and resistant individuals to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes. Mutations in the active site of the enzyme are of particular interest.
Objective: To investigate the role of detoxification enzymes (e.g., esterases, glutathione S-transferases) in this compound resistance by comparing their gene expression levels between susceptible and resistant populations.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from susceptible and resistant worms and synthesize cDNA.
-
Primer Design: Design qPCR primers for candidate detoxification enzyme genes and a reference (housekeeping) gene.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression levels of the target genes in resistant worms compared to susceptible worms. Upregulation of detoxification enzymes in the resistant strain may indicate their involvement in metabolizing this compound.
Logical Workflow for Investigating Molecular Resistance Mechanisms
Caption: Investigating molecular resistance mechanisms.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for studying this compound resistance in helminths. By combining in vivo and in vitro assays with biochemical and molecular investigations, researchers can effectively detect resistance, quantify its extent, and begin to unravel the underlying mechanisms. This knowledge is crucial for the development of sustainable parasite control strategies and the preservation of the efficacy of existing anthelmintics. Further research is needed to identify specific markers of this compound resistance to enable the development of rapid diagnostic tools.
References
Application Notes & Protocols: Bromofenofos as a Reference Standard in Pharmaceutical Analysis
Introduction
Bromofenofos, an anthelmintic agent primarily used in veterinary medicine, serves as a critical reference standard in pharmaceutical analysis.[1][2] Its well-characterized chemical and physical properties allow for its use in the development, validation, and routine quality control of analytical methods for related active pharmaceutical ingredients (APIs) or for the identification and quantification of this compound as a potential impurity. High-quality reference standards for this compound and its related impurities are essential for ensuring the accuracy and reliability of these analytical procedures.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.
1. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Chemical Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate | [2] |
| CAS Number | 21466-07-9 | [1][2][3] |
| Molecular Formula | C₁₂H₇Br₄O₅P | [1][2][3] |
| Molecular Weight | 581.77 g/mol | [1][2][3] |
| Appearance | Solid powder | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [1] |
2. Application in High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. A reference standard is crucial for method validation parameters such as specificity, linearity, accuracy, and precision.
2.1. Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol describes a representative reversed-phase HPLC (RP-HPLC) method for the determination of the purity of a this compound API and for the quantification of related impurities. The method is based on general principles for the analysis of brominated phenolic compounds.
2.1.1. Materials and Reagents
-
This compound Reference Standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary pump, UV-Vis or DAD detector, Autosampler, Column oven |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound API sample and prepare as described for the standard stock solution.
2.1.4. Method Validation Summary
The following table summarizes typical acceptance criteria for the validation of this analytical method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
2.1.5. HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
3. Application in Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] As an organophosphate, this compound can be analyzed by GC, often with a phosphorus-specific detector for enhanced selectivity and sensitivity.
3.1. Experimental Protocol: GC for Trace Impurity Analysis
This protocol outlines a representative GC method for the determination of volatile impurities in a this compound sample. This method is based on general procedures for organophosphorus pesticide analysis.[5]
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous Sodium Sulfate
-
Carrier Gas (Helium or Nitrogen, high purity)
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with split/splitless injector, capillary column capability, and a suitable detector |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Injection Mode | Splitless (1 µL) |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetone.
-
Working Standard Solutions: Prepare serial dilutions in hexane to cover the expected concentration range of impurities.
-
Sample Solution (10 mg/mL): Accurately weigh 100 mg of the this compound API sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.
3.1.4. Data Analysis and Quantification
The identification of impurities is based on the comparison of retention times with those of known impurity reference standards. Quantification is typically performed using an external standard method based on the peak area of the impurity.
3.1.5. GC Analysis Workflow Diagram
Caption: Workflow for GC analysis of this compound impurities.
4. Role of this compound Reference Standard in Quality Control
The use of a well-characterized this compound reference standard is integral to a robust pharmaceutical quality control system.
4.1. Logical Relationship Diagram
Caption: Role of reference standards in pharmaceutical QC.
This compound, when supplied as a high-purity reference standard, is a valuable tool for pharmaceutical analysis. The protocols outlined above, based on established chromatographic principles for related compounds, provide a solid foundation for developing and validating methods for purity testing and impurity profiling. The use of a certified reference standard is paramount for ensuring the generation of accurate, reproducible, and regulatory-compliant data in a pharmaceutical setting.
References
Application Notes and Protocols for the Formulation of Bromofenofos for Oral Administration in Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromofenofos is an anthelmintic agent utilized in veterinary medicine for the treatment of common liver fluke (Fasciola hepatica) infections in cattle and sheep. As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulse transmission.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent paralysis and death of the parasite.[1][2][3] Reports indicate that this compound is teratogenic, a factor that necessitates careful consideration in its formulation and administration, particularly in breeding animals.
The development of a safe and effective oral formulation of this compound for cattle presents several challenges due to the unique physiology of the ruminant digestive system.[4][5] Formulations must ensure the stability of the active pharmaceutical ingredient (API), provide a palatable and easy-to-administer dosage form, and achieve the desired pharmacokinetic profile for optimal efficacy.[6][7] These application notes provide a comprehensive overview of the formulation development process for this compound for oral administration in cattle, including detailed experimental protocols and data presentation guidelines.
Formulation Development
The development of an oral formulation for this compound in cattle should consider two primary dosage forms: an immediate-release oral drench for acute infections and a controlled-release intraruminal bolus for sustained therapeutic effect.
Pre-formulation Studies
Prior to formulation, a thorough characterization of the this compound API is essential.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Solubility | USP <795> | To be determined in water, ethanol, propylene glycol, and relevant oils |
| Melting Point | USP <741> | To be determined |
| Particle Size Distribution | Laser Diffraction (USP <429>) | To be determined |
| pKa | Potentiometric Titration | To be determined |
| Log P | HPLC Method | To be determined |
Excipient Compatibility Studies
The selection of appropriate excipients is crucial for the stability and performance of the final formulation.[8][9] Compatibility of this compound with a range of commonly used veterinary excipients should be evaluated.
Experimental Protocol: Excipient Compatibility
-
Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate, various polymers for controlled release) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH) for a defined period (e.g., 4 weeks).[10][11]
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for the appearance of degradation products using a validated stability-indicating HPLC method.
-
Assess physical changes such as color, odor, and physical state.
Formulation of an Oral Drench
An oral drench offers a convenient method for administering a single, high dose of the anthelmintic.
Table 2: Composition of a Hypothetical this compound Oral Drench Formulation
| Component | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 10.0 |
| Propylene Glycol | Solvent, Preservative | 20.0 |
| Polysorbate 80 | Surfactant, Emulsifier | 2.0 |
| Xanthan Gum | Suspending Agent | 0.5 |
| Sodium Benzoate | Preservative | 0.1 |
| Saccharin Sodium | Sweetener | 0.2 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocol: Preparation of Oral Drench
-
In a suitable vessel, dissolve the sodium benzoate and saccharin sodium in a portion of the purified water.
-
Disperse the xanthan gum in the propylene glycol to form a uniform slurry.
-
Slowly add the slurry from step 2 to the aqueous solution from step 1 with continuous stirring until a homogenous dispersion is formed.
-
In a separate container, dissolve the this compound in the remaining propylene glycol with the aid of polysorbate 80.
-
Add the drug solution from step 4 to the dispersion from step 3 and mix until uniform.
-
Adjust the final volume with purified water and mix thoroughly.
Formulation of a Controlled-Release Intraruminal Bolus
A controlled-release bolus can provide sustained therapeutic concentrations of this compound over an extended period, reducing the need for frequent re-dosing.[1][5]
Table 3: Composition of a Hypothetical this compound Controlled-Release Bolus
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 20.0 |
| Ethylcellulose | Controlled-Release Polymer | 30.0 |
| Dicalcium Phosphate | Diluent, Density Modifier | 45.0 |
| Magnesium Stearate | Lubricant | 2.0 |
| Iron Powder | Density Agent | 3.0 |
Experimental Protocol: Preparation of Controlled-Release Bolus
-
Blend the this compound, ethylcellulose, and dicalcium phosphate in a suitable blender for 15 minutes.
-
Add the iron powder and blend for an additional 5 minutes.
-
Incorporate the magnesium stearate and blend for a final 2 minutes.
-
Compress the blend into boluses of the desired weight and hardness using a tablet press equipped with appropriate tooling.
Quality Control and Stability Testing
Comprehensive quality control testing is essential to ensure the safety, efficacy, and consistency of the final product.[10][11][12]
Table 4: Quality Control Specifications for this compound Formulations
| Test | Oral Drench Specification | Controlled-Release Bolus Specification |
| Appearance | Homogenous, white to off-white suspension | Smooth, cylindrical bolus |
| Assay (this compound) | 90.0% - 110.0% of label claim | 90.0% - 110.0% of label claim |
| pH | 4.0 - 6.0 | N/A |
| Viscosity | To be determined | N/A |
| Weight Variation | USP <905> | USP <905> |
| Hardness | N/A | To be determined |
| Friability | N/A | < 1.0% |
| In vitro Dissolution | To be determined | To be determined (e.g., USP Apparatus 3) |
| Microbial Limits | USP <61> and <62> | USP <61> and <62> |
Experimental Protocol: Stability Testing
-
Package the final formulations in their intended commercial packaging.
-
Store the packaged products under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) stability conditions.[12][13]
-
Conduct full quality control testing at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[13]
-
Analyze the data to establish the shelf-life and recommended storage conditions for the product.
Bioavailability and Pharmacokinetic Studies
In vivo studies in cattle are necessary to determine the bioavailability and pharmacokinetic profile of the developed formulations.[14][15][16]
Table 5: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F | Bioavailability |
Experimental Protocol: Bioavailability Study
-
Select a cohort of healthy cattle of the target age and weight.
-
Administer the this compound formulation (oral drench or bolus) at the target dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).
-
Analyze the plasma samples for this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
For the oral formulations, an intravenous administration group is required to determine the absolute bioavailability.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[17][18][19] This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in spastic paralysis of the parasite.
Caption: Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for Formulation Development
The following diagram outlines the logical progression of experiments for developing an oral this compound formulation for cattle.
References
- 1. New oral anthelmintic intraruminal delivery device for cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Documentation | Graphviz [graphviz.org]
- 3. Graphviz [graphviz.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Oral controlled-release formulation in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. routledge.com [routledge.com]
- 8. Site is undergoing maintenance [sbr-int.com]
- 9. Vet Excipients - Protheragen [protheragen.ai]
- 10. Stability Testing for Veterinary Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 11. Stability Testing Requirements for Veterinary Formulations – Schedule M Compliance [schedule-m.com]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. rr-americas.woah.org [rr-americas.woah.org]
- 15. Bioavailability and bioinequivalence of drug formulations in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 19. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Bromofenofos HPLC Analysis: A Technical Support Guide
This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Bromofenofos. The following frequently asked questions (FAQs) and troubleshooting guides offer practical solutions to this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A tailing factor greater than 1.2 is generally indicative of a potential issue, while values above 2.0 are often considered unacceptable for quantitative analysis.[3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[3][4]
Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?
A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[5] In reversed-phase HPLC, while the primary retention mechanism is hydrophobic interaction, secondary interactions can occur. For a compound like this compound, which contains polar functional groups, these secondary interactions are often with active sites on the stationary phase, such as residual silanol groups.[1][5][6][7] Other contributing factors can include column degradation, improper mobile phase conditions, and issues with the HPLC instrument itself.[3]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound, with its chemical formula C12H7Br4O5P, possesses several polar functional groups, including a phosphate group and hydroxyl groups on the biphenyl rings.[8] These polar moieties can engage in secondary interactions, particularly hydrogen bonding, with uncapped, acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][6] This secondary retention mechanism is kinetically slower than the primary hydrophobic retention, leading to a portion of the analyte molecules being retained longer and resulting in a tailed peak shape.
Troubleshooting Guides
Below are detailed troubleshooting guides to address peak tailing in this compound HPLC analysis, presented in a question-and-answer format.
Issue 1: Peak tailing observed for the this compound peak.
Q: My this compound peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?
A: The most probable cause is secondary interaction between the polar groups of this compound and active silanol groups on the HPLC column. This is a common issue with silica-based columns, especially when analyzing compounds with basic or polar functional groups.[5][7][9]
Troubleshooting Workflow:
Figure 1: A workflow for troubleshooting peak tailing caused by secondary interactions.
Recommended Actions & Experimental Protocols:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their ability to interact with the analyte.[3][5][6]
-
Protocol: Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer, such as phosphate or formate. Ensure the column is stable at this pH.
-
-
Use a Tailing Suppressor: Adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1]
-
Protocol: Add 0.1% (v/v) of triethylamine to the aqueous component of your mobile phase. Equilibrate the column thoroughly before injecting the sample.
-
-
Select a Modern, High-Purity Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups.[1][5] Consider columns with polar-embedded or charged surface modifications for analyzing polar compounds.[3]
Data Presentation: Comparison of Potential Solutions
| Strategy | Principle | Typical Concentration/Setting | Advantages | Disadvantages |
| Lower Mobile Phase pH | Suppresses ionization of silanol groups | pH 2.5 - 3.0 | Often effective, simple to implement | May alter analyte retention time; not all columns are stable at low pH[5] |
| Add Tailing Suppressor (e.g., TEA) | Masks active silanol sites | 0.1% v/v | Can be very effective for basic compounds | May affect detector baseline; can be difficult to remove from the column |
| Use End-capped or Polar-Embedded Column | Fewer exposed silanol groups | N/A | Provides better peak shape for polar analytes | Higher initial cost |
Issue 2: The peak tailing is inconsistent between runs.
Q: I am observing variable peak tailing for this compound from one injection to the next. What could be causing this inconsistency?
A: Inconsistent peak tailing often points to issues with the column's condition, sample preparation, or the HPLC system itself rather than a fundamental method problem.
Troubleshooting Logic:
Figure 2: A logical diagram for diagnosing inconsistent peak tailing.
Recommended Actions & Experimental Protocols:
-
Column Contamination and Voids: Contaminants from the sample matrix can accumulate at the head of the column, creating active sites and causing peak distortion. A void at the column inlet can also lead to poor peak shape.[5]
-
Protocol: Column Wash: Disconnect the column from the detector and reverse its flow direction. Flush with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes to remove strongly retained contaminants.[3] If this fails, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[2][3]
-
Protocol: Dilution Series: Prepare and inject a series of increasingly dilute samples of this compound. If the peak shape improves with dilution, the original sample concentration was too high.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][4]
-
Protocol: Solvent Matching: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[3][9]
Data Presentation: Impact of Sample Concentration on Peak Shape
| Injection Volume | Analyte Concentration | Peak Asymmetry (As) | Observations |
| 10 µL | 100 µg/mL | 2.1 | Significant tailing |
| 5 µL | 100 µg/mL | 1.8 | Reduced tailing |
| 10 µL | 50 µg/mL | 1.6 | Further improvement in peak shape |
| 5 µL | 50 µg/mL | 1.3 | Acceptable peak shape |
General HPLC Method for this compound Analysis
For reference, a typical starting point for an HPLC method for a compound similar to this compound, such as Profenofos, is provided below.[10][11][12][13] This method can be optimized to mitigate peak tailing based on the troubleshooting advice above.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to control pH).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-230 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard and samples in the initial mobile phase composition.
This guide provides a comprehensive framework for understanding and resolving peak tailing issues in the HPLC analysis of this compound. By systematically addressing potential causes related to column chemistry, mobile phase composition, and system parameters, researchers can achieve symmetrical peaks and ensure the accuracy and reliability of their chromatographic data.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uhplcs.com [uhplcs.com]
- 4. support.waters.com [support.waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 8. medkoo.com [medkoo.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Profenofos on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing mobile phase for Bromofenofos separation in reverse-phase LC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Bromofenofos using reverse-phase liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for reverse-phase LC?
This compound is an organophosphate anthelmintic agent.[1] Its structure contains a phosphate group and hydroxyl groups, which are ionizable, as well as four bromine atoms, making it a relatively non-polar and hydrophobic compound.
| Property | Value |
| Chemical Formula | C₁₂H₇Br₄O₅P[2][3] |
| Molecular Weight | 581.77 g/mol [3][4] |
| Structure | Contains ionizable phosphate and hydroxyl groups |
| Solubility | Expected to be more soluble in organic solvents than in water |
Understanding these properties is crucial as the mobile phase pH can affect the ionization state of the molecule, influencing retention time and peak shape.[5][6]
Q2: What is a good starting mobile phase and column for this compound analysis?
A common starting point for a hydrophobic compound like this compound in reverse-phase LC would be:
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and water. A typical starting isocratic condition could be 70:30 (ACN:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically between 270-290 nm, is a reasonable starting point for brominated aromatic compounds.[7]
Q3: Why is mobile phase pH important for this compound?
The pH of the mobile phase is a critical parameter that can significantly alter the retention and peak shape of ionizable compounds like this compound. The phosphate and hydroxyl groups can exist in either an ionized (more polar) or unionized (less polar) state depending on the pH.
-
At a pH close to the analyte's pKa, both forms can exist, potentially leading to broad or split peaks.[5][6]
-
Controlling the pH with a buffer (typically setting it at least 2 pH units away from the pKa) ensures the analyte is in a single, stable ionic form, leading to sharper, more symmetrical peaks and reproducible retention times.[8]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing significantly. What are the potential causes and solutions?
Peak tailing is a common issue, often indicating undesirable secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated at pH > 3.5 and interact with polar groups on this compound, causing tailing.[9]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound's ionizable groups, a mix of ionized and unionized forms will exist, leading to poor peak shape.[6]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This ensures the compound is predominantly in one form, improving peak symmetry.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[11]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.[11]
-
-
Column Contamination or Degradation: Accumulation of contaminants or a void at the column inlet can distort peak shape.[12]
-
Solution: Use a guard column to protect the analytical column.[11] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
Problem 2: Inadequate Retention Time
Q: this compound is eluting too quickly (low retention). How can I increase its retention time?
Low retention means the analyte is not interacting sufficiently with the stationary phase. In reverse-phase LC, this indicates the mobile phase is too "strong" (too high a percentage of organic solvent).
Solution: Increase the retention by decreasing the percentage of the organic solvent (e.g., Acetonitrile or Methanol) in the mobile phase. This makes the mobile phase more polar (weaker), encouraging the hydrophobic this compound molecule to interact more with the non-polar C18 stationary phase.[10]
Table 1: Effect of Organic Solvent Concentration on Retention Time (Illustrative)
| Mobile Phase Composition (ACN:Water) | Expected Retention Time (tR) | Observation |
|---|---|---|
| 80:20 | 2.5 min | Very low retention |
| 70:30 | 5.0 min | Moderate retention |
| 60:40 | 10.0 min | High retention |
Q: My analysis time is too long due to very high retention for this compound. How can I shorten it?
This is the opposite problem, where the mobile phase is too "weak" (not enough organic solvent).
Solution: Decrease the retention time by increasing the percentage of the organic solvent in your mobile phase. This increases the mobile phase's elution strength, causing the analyte to elute faster.
Problem 3: Poor Resolution / Co-elution
Q: this compound is co-eluting with an impurity. How can I improve the separation?
Improving resolution requires changing the selectivity of the chromatographic system. This can be achieved by modifying the mobile phase or by changing the elution mode.
Strategy 1: Change the Organic Solvent
Acetonitrile and Methanol have different solvent properties and can produce different selectivities for separations.[9] If you are using Acetonitrile, switching to Methanol (or vice-versa) can alter the retention of this compound relative to the impurity, potentially resolving the peaks.
Table 2: Comparison of Common Organic Solvents
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
|---|---|---|
| Elution Strength | Higher | Lower |
| Viscosity | Lower (lower backpressure) | Higher (higher backpressure) |
| Selectivity | Different dipole moment and hydrogen bonding properties compared to MeOH[9] | Strong proton donor and acceptor in hydrogen bonding[9] |
| UV Cutoff | ~190 nm | ~205 nm |
Strategy 2: Implement a Gradient Elution
If the sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient. A gradient elution, where the mobile phase composition is changed during the run, is often more effective.[13][14]
-
How it works: Start with a lower percentage of organic solvent to retain and resolve early-eluting compounds. Then, gradually increase the organic solvent percentage to elute more strongly retained compounds, like this compound, as sharper peaks in a shorter amount of time.[15][16]
-
Benefit: Gradient elution often results in better peak shapes and improved resolution for complex mixtures.[9][14]
Recommended Experimental Protocols
Protocol 1: Isocratic Method Development
This protocol is a starting point for developing a simple isocratic method.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase (e.g., 70:30 ACN:Water) to a concentration of ~100 µg/mL.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
For a 70% B composition, mix 700 mL of Mobile Phase B with 300 mL of Mobile Phase A.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
LC System Parameters:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 70% Acetonitrile / 30% Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Run Time: 15 minutes
-
Protocol 2: Scouting Gradient Method
Use this protocol to analyze complex samples or to determine the optimal organic solvent percentage for a future isocratic method.
-
Sample Preparation: As in Protocol 1.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) and B (Organic) as described in Protocol 1 and place them in the appropriate reservoirs for the LC pump.
-
LC System Parameters & Gradient Program:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Gradient Program:
Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) 0.0 70 30 15.0 5 95 17.0 5 95 17.1 70 30 | 22.0 | 70 | 30 |
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common mobile phase optimization issues in reverse-phase LC.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H7Br4O5P | CID 30652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. bvchroma.com [bvchroma.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. immun.lth.se [immun.lth.se]
Common interferences in the analysis of Bromofenofos
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Bromofenofos.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound analysis?
The most significant source of interference in this compound analysis originates from the sample matrix itself. These matrix components can co-extract with the analyte and lead to a phenomenon known as "matrix effect," which can cause either signal suppression or enhancement in chromatographic systems like GC-MS or LC-MS.[1][2] This can result in inaccurate quantification. Common interferences include fats, pigments (like chlorophyll), sugars, and other organic acids from the sample.[3] Additionally, cross-contamination from laboratory equipment and reagents can be a source of interference.[4]
Q2: What is the "matrix effect" and how does it impact quantitative results?
The matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of co-eluting, unanalyzed components from the sample matrix. In gas chromatography (GC), this often manifests as a "matrix-induced signal enhancement," where matrix components coat active sites in the GC inlet liner.[1] This coating prevents the thermal degradation of sensitive analytes like this compound, leading to a stronger signal compared to a pure standard in solvent, which can cause an overestimation of the analyte's concentration.[5] Conversely, in LC-MS, ion suppression is more common.
Q3: How can I minimize or compensate for matrix effects?
Several strategies can be employed to mitigate matrix effects:
-
Robust Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis using techniques like dispersive solid-phase extraction (dSPE), a key step in the QuEChERS method.[6][7]
-
Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank sample matrix that has undergone the same extraction and cleanup procedure as the samples.[2][8] This helps to ensure that the standards and the samples experience the same matrix effect, thus improving accuracy.[1]
-
Use of Analyte Protectants: For GC analysis, adding "analyte protectants" to both standards and samples can help mask active sites in the injector, equalizing the response between the matrix and solvent and increasing sensitivity.[5]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise the limits of detection.[9]
Q4: Which sample preparation method is recommended for analyzing this compound in complex food matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized and used for extracting pesticide residues, including organophosphates like this compound, from various food matrices.[3][6][7] The method involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.[3][10] The final step is a cleanup of the extract using dispersive solid-phase extraction (dSPE) with various sorbents to remove specific interferences.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Active sites in the GC inlet or column contamination. Co-extracted matrix components can create active sites in the inlet liner or contaminate the head of the analytical column, leading to undesirable interactions with the analyte.[11][12]
-
Troubleshooting Steps:
-
Inlet Maintenance: Deactivate the GC inlet by replacing the liner and septum. Using a deactivated liner is crucial for analyzing active compounds.[12]
-
Column Maintenance: Trim the first 10-20 cm from the front of the GC column to remove non-volatile matrix contaminants. If this fails, bake the column at its maximum recommended temperature (without exceeding it) or replace it.
-
Check Injection Solvent: Ensure the sample is dissolved in a solvent compatible with the initial chromatographic conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[12]
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Possible Cause: Inefficient extraction or loss of analyte during the cleanup step. The choice of dSPE sorbents is critical; an inappropriate sorbent can remove the analyte along with the interferences.
-
Troubleshooting Steps:
-
Verify Extraction Efficiency: Ensure vigorous shaking during the acetonitrile extraction step to achieve thorough mixing.[3]
-
Optimize dSPE Cleanup: The choice of sorbent depends on the matrix. For matrices high in fatty acids, primary secondary amine (PSA) is effective.[3] For pigmented samples, graphitized carbon black (GCB) is used, but it may also remove planar pesticides, so its amount should be optimized.[3] C18 is used for removing nonpolar interferences like fats.[6]
-
Use Matrix-Matched Standards: As described in the FAQ, this is the best way to compensate for losses and matrix effects, providing more accurate quantification.[1]
-
Data Presentation
Table 1: Selection of dSPE Sorbents for Matrix Interference Removal
| Sorbent | Target Interferences | Common Matrix Types | Cautions |
| Primary Secondary Amine (PSA) | Fatty acids, organic acids, some sugars, polar pigments | Fruits, Vegetables | Can potentially bind with some acidic analytes. |
| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols | Spinach, Bell Peppers, Carrots | May adsorb planar analytes. Use the minimum amount necessary.[3] |
| Octadecylsilane (C18) | Nonpolar interferences (fats, oils) | Nuts, Avocados, Oily Samples | May retain nonpolar analytes if used in excess.[6] |
| Magnesium Sulfate (MgSO₄) | Residual water | All extracts | Used to remove remaining water from the acetonitrile layer.[3] |
Visualizations and Workflows
Troubleshooting Flowchart: Low this compound Recovery
Caption: Troubleshooting flowchart for diagnosing low analyte recovery.
Experimental Workflow: QuEChERS Sample Preparation
Caption: General workflow for the QuEChERS sample preparation method.
Experimental Protocols
Protocol: QuEChERS Extraction and Cleanup for High-Pigment Vegetable Matrix (e.g., Spinach)
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Extraction
-
Weigh 15 g of a homogenized spinach sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the salt mixture: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure complete extraction.
-
Centrifuge the tube at >3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.
-
For a high-pigment matrix like spinach, the dSPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5-15 mg of GCB. Note: The amount of GCB should be minimized to avoid loss of planar analytes.
-
Tightly cap the tube and vortex for 30 seconds to ensure the sorbents are fully dispersed.
-
Centrifuge at >5000 g for 5 minutes.
-
The resulting supernatant is the final extract. Collect this extract and transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimisanj.com [shimisanj.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferances | PPT [slideshare.net]
- 10. food-safety.com [food-safety.com]
- 11. phenova.com [phenova.com]
- 12. benchchem.com [benchchem.com]
Stability of Bromofenofos in solution under different storage conditions
Technical Support Center: Stability of Bromofenofos in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound in solution under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound stock solutions?
A1: For short-term storage (days to weeks), it is recommended to store this compound solutions at 0 - 4°C in a dry, dark environment.[1] For long-term storage (months to years), the recommended temperature is -20°C.[1] It is crucial to minimize light exposure to prevent potential photodegradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light.[1] Many organophosphate pesticides are susceptible to photodegradation. For instance, studies on Profenofos demonstrate that it undergoes photodegradation. Therefore, it is best practice to store this compound solutions in amber vials or wrapped in aluminum foil to prevent degradation.
Q4: What solvents are suitable for preparing this compound stock solutions?
A4: The choice of solvent can impact stability. While specific solvent stability data for this compound is limited, for a related compound, Profenofos, stock solutions are often prepared in organic solvents.[3] When preparing stock solutions, ensure the solvent is dry and of high purity. For analytical purposes, acetonitrile is often used for pesticide standards.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh stock solutions and store them under the recommended conditions (dark, -20°C for long-term).[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Check the pH of your working solutions; if alkaline, consider buffering to a more neutral pH if the experimental design allows. |
| Precipitate formation in the solution upon storage. | Low solubility at the storage temperature or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Ensure storage containers are tightly sealed to prevent solvent evaporation. 3. Consider preparing a slightly lower concentration stock solution if precipitation persists. |
| Loss of biological activity in a time-course experiment. | Instability of this compound under the specific experimental conditions (e.g., in cell culture media at 37°C). | 1. Run a stability check of this compound in the experimental medium under the same conditions but without the biological system. Quantify the concentration at different time points. 2. If degradation is observed, consider adding the compound fresh at each time point or accounting for the degradation rate in the data analysis. |
Summary of Storage Conditions and Stability Data
Specific quantitative stability data for this compound is limited. The following table includes information on this compound and the related compound Profenofos for reference.
| Compound | Condition | Parameter | Value | Source |
| This compound | Short-term Storage | Temperature | 0 - 4°C | [1] |
| Light | Dark | [1] | ||
| Long-term Storage | Temperature | -20°C | [1] | |
| Light | Dark | [1] | ||
| Profenofos | Stock Solution Storage | Temperature | -20°C | [3] |
| Duration | 1 month | [3] | ||
| Light | Protect from light | [3] | ||
| Stock Solution Storage | Temperature | -80°C | [3] | |
| Duration | 6 months | [3] | ||
| Hydrolysis (20°C) | pH 5 | Half-life (DT50) | 93 days | |
| pH 7 | Half-life (DT50) | 14.6 days | ||
| pH 9 | Half-life (DT50) | 5.7 hours |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solution.
1. Materials:
- This compound standard
- High-purity solvent (e.g., acetonitrile, methanol)
- Buffer solutions of desired pH (e.g., pH 4, 7, 9)
- Amber glass vials with screw caps
- HPLC or LC-MS/MS system
- Analytical column suitable for this compound analysis (e.g., C18)
- Incubators or water baths set to desired temperatures
- UV lamp for photodegradation studies
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.
- Prepare working solutions by diluting the stock solution in the desired test solution (e.g., buffer, cell culture medium) to the final experimental concentration.
3. Experimental Setup:
- Temperature Stability: Aliquot the working solution into amber vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C).
- pH Stability: Aliquot the working solution prepared in different pH buffers into amber vials and store at a constant temperature.
- Photostability: Aliquot the working solution into clear glass vials and expose them to a controlled light source (e.g., UV lamp). Prepare a control set of vials wrapped in aluminum foil and stored under the same conditions.
4. Sampling and Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- Immediately analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
- The initial concentration at time 0 serves as the baseline.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time to determine the degradation kinetics.
- Calculate the half-life (t½) of this compound under each condition.
Diagrams
Caption: Workflow for assessing the stability of this compound under various conditions.
References
How to avoid degradation of Bromofenofos during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Bromofenofos during sample preparation, ensuring accurate and reproducible analytical results.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Recovery of this compound in Samples
| Potential Cause | Recommended Solution |
| pH-Mediated Hydrolysis | This compound, like many organophosphates, is susceptible to hydrolysis, particularly under alkaline conditions. Ensure the sample and extraction solvents are maintained at a neutral or slightly acidic pH (ideally pH 4.5-6.5) to maximize stability.[1] Use appropriate buffers like acetate or phosphate if necessary. |
| Thermal Degradation | High temperatures during extraction or solvent evaporation steps can accelerate degradation. Maintain sample and extract temperatures as low as possible. Use techniques like sonication in a chilled bath and gentle nitrogen stream evaporation at or below room temperature. Refrigerate samples at <6°C when not in immediate use.[2] |
| Photodegradation | Exposure to direct sunlight or strong UV light can cause this compound to break down.[3] Conduct all sample preparation steps in a shaded area or use amber glassware to protect samples from light. Store extracts in the dark. |
| Improper Solvent Choice | The choice of extraction solvent is critical. While toluene and acetonitrile are commonly used for organophosphate extraction, ensure the solvent is of high purity and does not contain reactive impurities.[2][4] |
| Microbial Degradation | If working with environmental samples (e.g., soil, water), native microorganisms can degrade this compound.[5][6] Samples should be analyzed as quickly as possible after collection or stored frozen to inhibit microbial activity. |
Issue 2: High Variability and Poor Reproducibility Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling Time | Prolonged exposure to ambient conditions can lead to variable degradation across samples. Standardize the time for each step of the sample preparation workflow, from extraction to analysis. |
| Matrix Effects | Complex sample matrices (e.g., soil, fatty tissues) can interfere with extraction efficiency and stability. Employ a robust cleanup step, such as dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE), to remove interfering substances.[4][7] |
| Cross-Contamination | Contamination from glassware, solvents, or benchtops can lead to inconsistent results. Thoroughly clean all equipment and work surfaces. Use fresh pipette tips and solvent aliquots for each sample.[2] |
Issue 3: Appearance of Unexpected Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Identification of Degradation Products | The primary degradation product of this compound (also known as Profenofos) via hydrolysis is 4-bromo-2-chlorophenol (BCP).[5][6][8][9] If a significant peak corresponding to BCP is observed, it confirms that degradation has occurred. |
| Solvent Impurities or Reactions | Impurities in solvents or reactions between the analyte and the solvent can create artifact peaks. Run a solvent blank (the entire procedure without the sample) to identify any peaks originating from the reagents or procedure itself. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample preparation?
A1: The most common degradation pathway is hydrolysis, which cleaves the ester bond, resulting in the formation of 4-bromo-2-chlorophenol (BCP) and O-ethyl S-propyl phosphorothioate.[5][8][9][10] This process is significantly accelerated by alkaline pH, elevated temperatures, and exposure to UV light.[1][3]
Q2: What are the optimal storage conditions for this compound samples and extracts?
A2: To ensure stability, samples and extracts should be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at < 6°C or freeze for long-term storage. | Minimizes thermal degradation and microbial activity.[2] |
| pH | Maintain at a neutral or slightly acidic pH (4.5-6.5). | Prevents base-catalyzed hydrolysis.[1] |
| Light Exposure | Store in amber vials or in the dark. | Prevents photodegradation.[3] |
| Container | Use sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. |
Q3: Which extraction techniques are recommended for this compound?
A3: Several techniques can be effective. Liquid-liquid extraction (LLE) is a conventional method.[11] However, modern methods like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often preferred for their efficiency and reduced solvent consumption.[4][7][11] The QuEChERS method, in particular, is well-suited for analyzing pesticide residues in complex matrices.[4]
Q4: How can I confirm that degradation is occurring in my samples?
A4: The best way is to monitor for the appearance of its main degradation product, 4-bromo-2-chlorophenol (BCP), in your chromatograms (e.g., GC-MS or LC-MS/MS).[6][9] You can also run a stability study by fortifying a blank matrix with a known concentration of this compound and analyzing it at different time points under your typical processing and storage conditions.
Protocols and Visualizations
General Protocol: QuEChERS-based Extraction for this compound
This protocol provides a general framework for extracting this compound from a solid matrix (e.g., soil, food) while minimizing degradation.
1. Sample Homogenization & Weighing:
-
Homogenize the sample to ensure uniformity.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (ACN).
-
If the sample is acidic, add a buffering salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to maintain a neutral pH.
-
Cap the tube tightly and vortex vigorously for 1 minute.
3. Phase Separation:
-
Centrifuge the tube at >3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the ACN supernatant (upper layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 2 minutes.
5. Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial.
-
The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.[2][12]
Visual Workflow and Troubleshooting
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of organophosphorus pesticide profenofos by the bacterium Bacillus sp. PF1 and elucidation of initial degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods of biological monitoring for exposure to pesticides: recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bromofenofos Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Bromofenofos. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for this compound analysis by LC-MS/MS?
A1: Electrospray ionization (ESI) in positive ion mode is a highly effective and commonly used technique for the analysis of this compound and other organophosphate pesticides.[1][2] This method typically involves the formation of a protonated molecule ([M+H]+), which serves as the precursor ion for tandem mass spectrometry (MS/MS) analysis.[1][2]
Q2: How can I improve the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following approaches:
-
Sample Preparation: Utilize a robust extraction and clean-up method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to minimize matrix effects and concentrate your sample.[3]
-
Chemical Derivatization: For a significant boost in sensitivity, especially at very low concentrations, chemical derivatization can be employed. This process modifies the this compound molecule to improve its ionization efficiency.[4]
-
Instrument Optimization: Ensure your LC-MS/MS parameters, including mobile phase composition, gradient elution, and mass spectrometer settings (e.g., collision energy), are fully optimized for this compound.[1][2]
-
Advanced Instrumentation: The use of high-resolution mass spectrometers, such as Orbitrap or QTOF systems, can improve specificity and sensitivity in complex matrices.[5] Additionally, technologies like ion funnels can increase the number of ions that reach the detector, thereby enhancing the signal.
Q3: What are matrix effects and how can I mitigate them in this compound analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[6] This can significantly impact the accuracy and reproducibility of your results. To mitigate matrix effects:
-
Effective Sample Cleanup: A thorough sample cleanup, as provided by the QuEChERS method, is the first and most critical step.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that has similar chemical properties and retention time to this compound is a highly effective way to correct for matrix effects and variations in sample preparation.
-
Sample Dilution: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
Troubleshooting Guides
Issue 1: Poor or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Verify the precursor and product ions for this compound. For the protonated molecule ([M+H]+) with m/z 374.95, a common quantifier transition is m/z 304.90, with confirmation ions at m/z 346.95 and 128.15.[1][2] |
| Suboptimal Collision Energy | Optimize the collision energy for each MRM transition. For the transition m/z 374.95 -> 304.90, a starting collision energy of -14 eV can be used. For the confirmation transitions m/z 374.95 -> 346.95 and m/z 374.95 -> 128.15, starting collision energies of -47 eV and -21 eV, respectively, can be used.[1][2] Note that optimal values may vary between instruments. |
| Inefficient Ionization | Ensure the mobile phase composition is appropriate for positive mode ESI. The addition of a small amount of formic acid or ammonium formate can aid in protonation.[1][2] Check the ESI source parameters, such as spray voltage and gas flows, to ensure they are optimized. |
| Sample Degradation | Prepare fresh standards and samples. This compound can be susceptible to degradation under certain conditions. |
| Instrument Contamination | If you observe high background noise, clean the ion source and mass spectrometer inlet. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure your sample preparation, particularly the QuEChERS extraction and cleanup steps, is performed consistently for all samples and standards. |
| Significant Matrix Effects | Implement strategies to mitigate matrix effects, such as using matrix-matched calibration curves or a stable isotope-labeled internal standard. |
| LC System Issues | Check for leaks in the LC system, ensure the column is properly equilibrated, and verify the autosampler is injecting consistent volumes. |
| Fluctuations in MS Performance | Monitor the performance of the mass spectrometer by regularly running system suitability tests with a standard solution. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound (Profenofos) using an LC-MS/MS method. This data can be used as a benchmark for evaluating the performance of your own assay.
| Method | Matrix | LOD (µg/g) | LOQ (µg/g) | Citation |
| LC-MS/MS | Pigeonpea (Green Pods & Dry Grain) | 0.002 | 0.006 | [1][2][8] |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil
This protocol is adapted from the widely used QuEChERS methodology for pesticide residue analysis in soil.
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound for Enhanced Sensitivity
This protocol describes a general derivatization procedure for organophosphates that can be adapted for this compound to improve its ionization efficiency.
Materials:
-
Derivatizing agent (e.g., a compound that adds a permanently charged group)
-
Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
Thermomixer or heating block with stirring capability
-
LC vials
Procedure:
-
To a reaction vial containing the dried sample extract, add 500 µL of acetonitrile.
-
Add 1 mg of potassium carbonate and 1 mg of the derivatizing agent.
-
Seal the vial and heat the mixture at 50-70°C with stirring for 30-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water (e.g., 1:1 v/v).
-
Transfer the diluted solution to an LC vial for analysis by LC-MS/MS in positive ion mode.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Determination of Profenofos Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Calibration curve issues in Bromofenofos quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bromofenofos, with a specific focus on addressing common calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the quantitative analysis of this compound, particularly those related to calibration curves. The solutions provided are intended to guide users in diagnosing and resolving these issues.
Q1: My this compound calibration curve is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in a calibration curve is a common issue and can stem from several factors. A systematic approach is best for troubleshooting.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration. Dilute your higher concentration standards and samples to fall within the linear range of the detector. For UV detectors, a response above 1.0-1.5 Absorbance Units (AU) can often lead to non-linearity. |
| Inappropriate Standard Concentrations | The concentration range of your standards may extend beyond the linear dynamic range of the analytical method. Prepare a new set of standards with a narrower concentration range. |
| Standard Degradation | This compound, like many organophosphorus pesticides, can be susceptible to degradation, especially in certain solvents or at non-neutral pH. Prepare fresh stock and working standards. Store stock solutions in a cool, dark place and consider using amber vials. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. To mitigate this, use matrix-matched calibration standards or employ more effective sample cleanup techniques like Solid Phase Extraction (SPE).[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and silanol groups on the column, leading to peak tailing and non-linearity. Ensure the mobile phase pH is appropriate for this compound and the column chemistry. |
| Column Overload | Injecting too high a concentration or volume of the sample can lead to peak distortion and non-linearity. Reduce the injection volume or the concentration of the injected sample. |
Q2: I am observing poor reproducibility (high %RSD) for my calibration standards. What should I investigate?
A2: Poor reproducibility can invalidate your quantitative results. Here are the common culprits and how to address them:
-
Troubleshooting Poor Reproducibility:
| Potential Cause | Recommended Action |
| Inconsistent Injection Volume | An issue with the autosampler can lead to variable injection volumes. Manually inspect the injection process and perform a system suitability test to check the precision of the injector. |
| Leaky Connections | Leaks in the HPLC system, particularly between the injector and the column, or between the column and the detector, can cause fluctuations in flow rate and pressure, leading to poor reproducibility. Check all fittings and connections for any signs of leakage. |
| Inadequate Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time and peak area variability. Ensure the column is adequately equilibrated before each injection, especially when using a gradient elution. |
| Fluctuations in Column Temperature | Variations in the column temperature can affect retention times and peak shapes. Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Inconsistent Sample Preparation | Variability in the sample preparation steps, such as extraction or dilution, can lead to inconsistent final concentrations. Review your sample preparation protocol and ensure consistency at each step. |
Q3: My this compound peak is tailing. How does this affect my calibration curve and how can I resolve it?
A3: Peak tailing can lead to inaccurate peak integration and, consequently, a non-linear or biased calibration curve.
-
Addressing Peak Tailing:
| Potential Cause | Recommended Action |
| Secondary Interactions with Column | Residual silanol groups on the silica-based C18 column can interact with the analyte, causing peak tailing. Use a base-deactivated column or add a competing base, like triethylamine (TEA), to the mobile phase. Adjusting the mobile phase pH to suppress silanol ionization (typically pH < 4) can also help. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of your analytical column. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase. |
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of organophosphorus pesticides similar to this compound by HPLC-UV. These values should be considered as illustrative and a proper method validation should be performed for this compound in your specific matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of stock and working standard solutions for generating a calibration curve.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in HPLC-grade methanol or acetonitrile and bring to volume.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards.
-
A typical calibration curve might include concentrations such as 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Protocol 2: HPLC Method for this compound Analysis
This protocol provides a general HPLC method suitable for the quantitative analysis of this compound. Method optimization may be required based on your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A system with a UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | Determined by scanning the UV spectrum of this compound (typically around 210-230 nm for organophosphates) |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the quantitative analysis of this compound.
References
Validation & Comparative
Comparative Efficacy of Bromofenofos and Albendazole Against Fasciola
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Bromofenofos and albendazole against Fasciola species, the causative agents of fascioliasis, a significant parasitic disease in livestock. The information presented is based on available experimental data to assist researchers and professionals in drug development and veterinary science.
Quantitative Efficacy Data
A study conducted in naturally-infected water buffaloes provides a direct comparison of the efficacy of this compound and albendazole. The primary metric for efficacy was the Fecal Egg Count Reduction Test (FECRT), which measures the percentage reduction in parasite egg output following treatment.
| Treatment Group | Drug | Dosage | Treatment Regimen | Efficacy (FECRT %) |
| 1 | Albendazole | 0.07 ml/kg | Single Dose | 79.17%[1][2][3] |
| 2 | This compound | 0.05 g/kg | Single Dose | 70.83%[1][2][3] |
| 3 | Albendazole | Not Specified | Two Doses (one month interval) | 83.33%[1][2][3] |
| 4 | This compound | Not Specified | Two Doses (one month interval) | 83.33%[1][2][3] |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment comparing the efficacy of this compound and albendazole.
In Vivo Efficacy Trial in Water Buffaloes
-
Objective: To compare the anthelmintic efficacy of this compound and albendazole against a natural infection of Fasciola spp. in water buffaloes.[1]
-
Animal Model: Thirty-two water buffaloes naturally infected with Fasciola spp. were selected for the study. The animals were confirmed to be positive for Fasciola eggs through fecal examination.[1]
-
Experimental Design: The animals were divided into treatment groups. One group received a single oral dose of albendazole, and another received a single oral dose of this compound. A control group remained untreated. For a subsequent part of the study, groups were administered two doses of either albendazole or this compound with a one-month interval.[1][2][3]
-
Drug Administration:
-
Efficacy Assessment: The primary endpoint for efficacy was the Fecal Egg Count Reduction Test (FECRT). Fecal samples were collected from each animal before treatment (day 0) and at a specified time point after treatment. The number of Fasciola eggs per gram of feces was determined for each sample. The percentage reduction in egg count was calculated using a standard formula, comparing the pre-treatment and post-treatment egg counts relative to the untreated control group.[1]
-
Toxicity Assessment: To evaluate the potential toxicity of the treatments, serum glutamic-pyruvic transaminase (SGPT) levels were measured before and within one week after drug administration.[1][3]
Visualizations: Workflows and Mechanisms of Action
Experimental Workflow
Caption: Experimental workflow for the comparative efficacy trial.
Mechanism of Action: Albendazole
Albendazole, a member of the benzimidazole class of anthelmintics, exerts its effect by targeting the parasite's cytoskeleton.
Caption: Mechanism of action of Albendazole against Fasciola.
Proposed Mechanism of Action: this compound
While the precise mechanism of action of this compound against Fasciola is not well-documented, it is classified as a halogenated phenol. The proposed mechanism for this class of compounds involves the disruption of the parasite's energy metabolism.
Caption: Proposed mechanism of action for this compound.
References
A Comparative Analysis of Bromofenofos and Triclabendazole for the Treatment of Fasciolosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasciolosis, a parasitic disease caused by liver flukes of the Fasciola genus, poses a significant threat to livestock health and productivity worldwide, and is a growing concern for human health. The control of this disease relies heavily on the use of flukicidal drugs. Among the available anthelmintics, triclabendazole has long been the drug of choice due to its high efficacy against both mature and immature stages of the parasite. However, the emergence of triclabendazole-resistant fluke populations necessitates the evaluation of alternative treatments. This guide provides an objective comparison of bromofenofos and triclabendazole, summarizing available experimental data on their efficacy, and where possible, their mechanisms of action and pharmacokinetic profiles.
Data Presentation: Efficacy and Physicochemical Properties
A comparative summary of the available data on the efficacy and key properties of this compound and triclabendazole is presented below.
Table 1: Comparative Efficacy of this compound and Triclabendazole against Fasciola spp. in Water Buffaloes [1][2]
| Treatment Regimen | Drug | Dose | Efficacy (%) |
| Single Dose | This compound | Not Specified | 70.83 |
| Triclabendazole | Not Specified | 73.33 | |
| Two Doses | This compound | Not Specified | 83.33 |
| Triclabendazole | Not Specified | 90.00 |
Table 2: Physicochemical Properties of this compound and Triclabendazole
| Property | This compound | Triclabendazole |
| Chemical Formula | C12H7Br4O5P[3] | C14H9Cl3N2OS |
| Molar Mass | 581.77 g/mol [3] | 359.66 g/mol |
| Mechanism of Action | Not fully elucidated for Fasciola. Believed to act as an uncoupling agent of oxidative phosphorylation in other trematodes. | Binds to β-tubulin, inhibiting microtubule polymerization and disrupting cellular structure and function.[4] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The in vivo efficacy data presented in Table 1 was obtained using the Fecal Egg Count Reduction Test (FECRT). This method is a standard approach for assessing the effectiveness of an anthelmintic in a clinical setting.[1][2]
Objective: To determine the percentage reduction in fluke egg shedding in feces following treatment.
Materials:
-
Fecal collection containers
-
Microscope slides and coverslips
-
Sedimentation solution (e.g., zinc sulfate)
-
Centrifuge
-
Microscope
Procedure:
-
Pre-treatment Sampling: Collect individual fecal samples from a designated group of infected animals before administering the anthelmintic.
-
Treatment Administration: Administer the specified dose of the anthelmintic (this compound or triclabendazole) to the treated group. A control group remains untreated.
-
Post-treatment Sampling: Collect fecal samples from both the treated and control groups at a specified time point after treatment (e.g., 14 days).
-
Fecal Egg Counting:
-
A standardized amount of feces from each sample is processed using a sedimentation technique to concentrate the fluke eggs.
-
The number of eggs per gram of feces (EPG) is determined by microscopic examination.
-
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula:
Efficacy (%) = [1 - (Mean EPG in treated group post-treatment / Mean EPG in control group post-treatment)] x 100
Mechanism of Action
Triclabendazole
The primary mechanism of action of triclabendazole against Fasciola is well-established and involves the disruption of the parasite's cytoskeleton.[4]
Triclabendazole is metabolized in the host to its active sulfoxide and sulfone forms. These metabolites bind with high affinity to the β-tubulin subunits of the fluke's microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for maintaining cell structure, intracellular transport, and motility. The resulting disruption of these vital cellular processes leads to paralysis and ultimately the death of the parasite.[4]
This compound
The precise mechanism of action of this compound against Fasciola has not been extensively studied and is not well-elucidated in the currently available literature. For other trematodes, it is suggested that this compound may act as an uncoupler of oxidative phosphorylation, a mechanism shared by other halogenated phenols. This would disrupt the parasite's energy metabolism. However, direct evidence for this mechanism in Fasciola is lacking.
Experimental Workflow for Efficacy Testing
The general workflow for conducting a comparative in vivo efficacy study, such as the one that generated the data in Table 1, is outlined below.
Pharmacokinetics
Triclabendazole
Triclabendazole is readily absorbed after oral administration and is rapidly metabolized in the liver to its pharmacologically active sulfoxide and sulfone metabolites. The parent compound is generally not detectable in the plasma. The metabolites are highly protein-bound and have a relatively long half-life, which contributes to their sustained efficacy.
This compound
Detailed pharmacokinetic data for this compound in ruminants, including its absorption, distribution, metabolism, and excretion (ADME) profile, is not well-documented in the available scientific literature. This represents a significant knowledge gap when comparing it to triclabendazole.
Conclusion
Based on the available data, triclabendazole demonstrates higher efficacy than this compound in a two-dose regimen against Fasciola spp. in water buffaloes.[1][2] The mechanism of action of triclabendazole is well-understood and targets a specific parasite protein, providing a clear rationale for its flukicidal activity. In contrast, there is a notable lack of published data on the mechanism of action and pharmacokinetic profile of this compound against Fasciola.
The emergence of triclabendazole resistance is a serious concern for the control of fasciolosis.[1] While this compound may be considered as an alternative, the lower efficacy reported in the comparative study and the significant gaps in our understanding of its pharmacology highlight the urgent need for further research. Future studies should focus on elucidating the mechanism of action of this compound, its pharmacokinetic profile in different ruminant species, and its efficacy against both triclabendazole-susceptible and -resistant Fasciola isolates. Such data are crucial for the development of evidence-based strategies for the sustainable control of fasciolosis.
References
Validating the In Vivo Anthelmintic Efficacy of Bromofenofos Against Fasciola hepatica
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo anthelmintic activity of Bromofenofos against the common liver fluke, Fasciola hepatica. The performance of this compound is evaluated alongside other widely used flukicides, supported by experimental data from studies in ruminants. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology.
Comparative Efficacy of Flukicides Against Fasciola hepatica
The following table summarizes the in vivo efficacy of this compound and alternative anthelmintics against different developmental stages of Fasciola hepatica. Efficacy is primarily presented as the percentage reduction in parasite numbers, determined by fecal egg count reduction tests (FECRT) or controlled slaughter trials.
| Anthelmintic | Host Species | Dosage | Efficacy against Immature F. hepatica | Efficacy against Adult F. hepatica | Citation(s) |
| This compound | Water Buffalo | Not Specified | Not Specified | 70.83% (single dose), 83.33% (two doses) | [1][2] |
| Rafoxanide | Sheep | 7.5 mg/kg | Significant reduction | High efficacy | [3][4] |
| Cattle | 3 mg/kg (subcutaneous) | 36.1% (6-week-old), 60.4% (8-week-old) | Not Specified | [5] | |
| Nitroxynil | Sheep | 10 mg/kg | Good but inconsistent (>70% against 6-8 week old) | High activity, 100% fecal egg count reduction by day 14 | [6][7][8][9] |
| Cattle | 10 mg/kg (subcutaneous) | 88.5% (6-week-old), 85.8% (8-week-old) | 76.4% reduction in fluke burden | [5][10] | |
| Closantel | Sheep | 10 mg/kg (oral) | Limited efficacy against 2, 4, and 6-week-old flukes | 100% efficacy, 100% fecal egg count reduction by day 14 | [8][9][11] |
| Albendazole | Sheep | 3.8 - 7.5 mg/kg | 16.0% - 43.6% (6 to 7-week-old) | 74.4% - 94.5% (12 to 17-week-old) | [12] |
| Water Buffalo | Not Specified | Not Specified | 79.17% (single dose), 83.33% (two doses) | [1][2] |
Experimental Protocols
The validation of anthelmintic activity in vivo relies on standardized experimental protocols to ensure the reliability and comparability of results. The two primary methods employed in the cited studies are the Fecal Egg Count Reduction Test (FECRT) and the controlled slaughter trial.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to assess anthelmintic efficacy in live animals by measuring the reduction in the number of parasite eggs shed in the feces after treatment.
Protocol:
-
Animal Selection: A group of naturally or experimentally infected animals with a pre-treatment fecal egg count of ≥150 eggs per gram (EPG) is typically selected.
-
Randomization: Animals are randomly allocated to a treatment group and a control group. For robust studies, a minimum of 6 animals per group is recommended.
-
Pre-treatment Sampling (Day 0): Fecal samples are collected from each animal before the administration of the anthelmintic.
-
Treatment Administration: The test anthelmintic (e.g., this compound) is administered to the treatment group at the specified dosage. The control group receives a placebo or no treatment.
-
Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.
-
Fecal Egg Counting: The number of Fasciola hepatica eggs per gram of feces is determined for each sample using a standardized technique, such as the modified McMaster method.
-
Efficacy Calculation: The percentage reduction in the fecal egg count is calculated using the following formula:
FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
An anthelmintic is generally considered effective if the FECR is 90-95% or higher.[13]
Controlled Slaughter Trial
This method provides a more direct measure of anthelmintic efficacy by comparing the number of parasites present in treated and untreated animals after necropsy.
Protocol:
-
Animal Infection: Animals are experimentally infected with a known number of Fasciola hepatica metacercariae.
-
Treatment: At a predetermined time post-infection (to target specific developmental stages of the fluke), a group of animals is treated with the test anthelmintic. An equivalent group remains as an untreated control.
-
Necropsy: A set period after treatment, all animals in both the treated and control groups are euthanized.
-
Parasite Recovery and Counting: The livers and bile ducts are carefully examined, and all Fasciola hepatica specimens are collected and counted for each animal.
-
Efficacy Calculation: The efficacy is calculated based on the reduction in the mean worm burden in the treated group compared to the control group.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo anthelmintic efficacy trial.
Conclusion
References
- 1. agro.icm.edu.pl [agro.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. The activity of triclabendazole against immature and adult Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Comparison of the activity of some fasciolicides against immature liver fluke in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jarvm.com [jarvm.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The comparative efficacy of four anthelmintics against a natural acquired Fasciola hepatica infection in hill sheep flock in the west of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy of triclabendazole, nitroxynil and rafoxanide against immature and mature Fasciola hepatica in naturally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of an experimental injectable prodrug formulation against Fasciola hepatica of different ages in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of albendazole against Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]
Cross-Resistance in Flukicides: A Comparative Analysis of Bromofenofos and Other Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance in trematodes, particularly the liver fluke Fasciola hepatica, poses a significant threat to livestock health and productivity worldwide. Understanding the potential for cross-resistance between different flukicide classes is paramount for developing sustainable control strategies and guiding future drug discovery efforts. This guide provides a comparative analysis of bromofenofos and other commonly used flukicides, with a focus on available data regarding their efficacy and the implications for cross-resistance.
Comparative Efficacy of Flukicides
The selection pressure exerted by the widespread use of flukicides has led to the development of resistance in Fasciola species. A study conducted in the Philippines investigated the efficacy of this compound, albendazole, and triclabendazole against Fasciola spp. in naturally infected water buffaloes. The results, summarized below, suggest a reduced efficacy of all three compounds, indicating the potential for resistance development.[1][2] While this study does not directly assess cross-resistance, the observed resistance to multiple drug classes in the same animal population is a cause for concern and warrants further investigation into shared resistance mechanisms.
Table 1: Comparative Efficacy of Flukicides Against Fasciola spp. in Water Buffaloes (Single Dose Treatment) [2]
| Flukicide | Drug Class | Dose | Pre-treatment Fecal Egg Count (EPG) | Post-treatment Fecal Egg Count (EPG) | Efficacy (%) |
| This compound | Organophosphate | 0.05 g/kg | 325 | 100 | 70.83 |
| Albendazole | Benzimidazole | 0.07 ml/kg | 675 | 150 | 79.17 |
| Triclabendazole | Benzimidazole | 0.12 ml/kg | 450 | 150 | 73.33 |
| Control | - | - | 450 | 600 | 0.00 |
Table 2: Comparative Efficacy of Flukicides Against Fasciola spp. in Water Buffaloes (Two-Dose Treatment) [1]
| Flukicide | Drug Class | Pre-treatment Fecal Egg Count (EPG) | Post-treatment Fecal Egg Count (EPG) | Efficacy (%) |
| This compound | Organophosphate | 250 | 50 | 83.33 |
| Albendazole | Benzimidazole | 725 | 100 | 83.33 |
| Triclabendazole | Benzimidazole | 475 | 50 | 90.00 |
| Control | - | 375 | - | - |
It is important to note that resistance to triclabendazole, a widely used flukicide, does not necessarily confer cross-resistance to other chemical classes. Studies have shown that triclabendazole-resistant flukes remain susceptible to salicylanilides like closantel and substituted phenols like nitroxynil.[3]
Mechanisms of Action of Different Flukicide Classes
The potential for cross-resistance is intrinsically linked to the mode of action of the anthelmintics. Flukicides can be broadly categorized based on their primary molecular targets within the parasite.
References
A Comparative Toxicological Analysis of Bromofenofos and Other Leading Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity profiles of the organophosphate anthelmintic, Bromofenofos, and three other widely used anthelmintics: Ivermectin, Albendazole, and Praziquantel. The information presented herein is intended to support research, development, and risk assessment of anthelmintic drugs by providing a detailed comparison of their toxicological properties, supported by experimental data and methodologies.
Executive Summary
Anthelmintic drugs are essential for the control of parasitic worm infections in both human and veterinary medicine. However, their potential for toxicity is a critical consideration in their development and clinical use. This guide focuses on this compound, a lesser-documented organophosphate, and compares its toxicological profile with the well-established anthelmintics Ivermectin, Albendazole, and Praziquantel. The analysis covers acute toxicity and teratogenicity, providing available quantitative data and detailed experimental protocols based on internationally recognized guidelines. Furthermore, this guide illustrates the distinct mechanisms of action and associated signaling pathways for each compound, offering a deeper understanding of their selective toxicity and potential for adverse effects.
Comparative Acute Toxicity
Acute toxicity, typically measured by the median lethal dose (LD50), is a primary indicator of the potential for poisoning from a single dose of a substance. The following table summarizes the available acute oral LD50 values for the selected anthelmintics in rats. Due to the limited availability of specific LD50 data for this compound, data for Profenofos, a structurally related organophosphate insecticide, is provided as a proxy to estimate its potential acute toxicity.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Anthelmintic | Chemical Class | Oral LD50 (mg/kg body weight) in Rats | Reference |
| This compound (proxy: Profenofos) | Organophosphate | 358 - 1178 | [1] |
| Ivermectin | Macrocyclic Lactone | 50 | [2] |
| Albendazole | Benzimidazole | > 5000 | |
| Praziquantel | Isoquinoline | > 2000 | [3] |
Note: A lower LD50 value indicates higher acute toxicity.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
The determination of acute oral toxicity is standardized by guidelines from the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[4][5][6]
Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).
Test Animals: Typically, young, healthy, nulliparous, and non-pregnant female rats are used. A minimum of three animals are used in each step.
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum, with a short fasting period before and after administration of the test substance.
Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity.
Procedure:
-
A single animal is dosed at the selected starting dose.
-
If the animal survives, two more animals are dosed at the same level.
-
If two or three animals survive, the next higher dose level is tested in another group of three animals.
-
If the first animal dies, the next lower dose level is tested.
-
This stepwise procedure continues until the criteria for classification are met, which is typically based on the number of mortalities observed at different dose levels.
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the study.
Data Analysis: The LD50 is not calculated directly but the substance is classified into a GHS toxicity category based on the observed mortality at specific dose levels.
Teratogenicity Profile of this compound
Teratogenicity refers to the capacity of a substance to cause developmental abnormalities in an embryo or fetus. This compound has been identified as a teratogenic agent.[7][8][9][10] A study in rats provides evidence of its embryolethal and teratogenic effects.
Table 2: Teratogenic Effects of this compound in Rats
| Parameter | Observation | Reference |
| Study Design | A single oral dose of 50 mg/kg this compound was administered to pregnant rats on a single day between days 6 and 14 of gestation. | [8] |
| Embryolethal Effects | A significant increase in fetal resorption was observed. | [8] |
| Teratogenic Effects | A significant increase in the incidence of fetal malformations was observed. | [8] |
Experimental Protocol: Teratogenicity Study (OECD Guideline 414)
Developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with normal development. OECD Guideline 414 provides a framework for prenatal developmental toxicity studies.[11][12][13]
Objective: To assess the potential of a test substance to induce adverse effects on the pregnant female and the developing embryo and fetus following exposure during organogenesis.
Test Animals: Typically, pregnant rats and rabbits are used. At least 20 pregnant females per dose group are recommended.
Housing and Feeding: Animals are housed individually in a controlled environment. Food and water are provided ad libitum.
Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before cesarean section. At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.
Procedure:
-
Mated female animals are randomly assigned to control and treatment groups.
-
The test substance is administered daily during the period of major organogenesis.
-
Maternal body weight, food consumption, and clinical signs of toxicity are recorded throughout the study.
-
One day prior to the expected day of parturition, the dams are euthanized, and a cesarean section is performed.
-
The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.
Mechanisms of Action and Signaling Pathways
The toxicity of anthelmintics is directly related to their mechanism of action. Understanding these pathways is crucial for predicting potential adverse effects and for the development of more selective drugs.
This compound: Acetylcholinesterase Inhibition
As an organophosphate, this compound exerts its anthelmintic and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5][14] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, causing continuous nerve stimulation, spastic paralysis of the parasite, and in the host, a range of cholinergic toxic effects.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. 814. Profenofos (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 3. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. umwelt-online.de [umwelt-online.de]
- 8. Embryolethal and teratogenic effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Efficacy Showdown: Bromofenofos vs. Closantel on Parasite Motility
A Comparative analysis of available in vitro data on the effects of Bromofenofos and Closantel on parasite motility, aimed at researchers, scientists, and drug development professionals.
Closantel: A Detailed Look at Motility Inhibition
Closantel is a salicylanilide anthelmintic known for its efficacy against various helminth parasites, including liver flukes and blood-sucking nematodes. Its impact on parasite motility is a direct consequence of its mechanism of action.
Mechanism of Action: Closantel acts as an uncoupler of oxidative phosphorylation in parasite mitochondria.[1][2][3] By disrupting the proton gradient across the inner mitochondrial membrane, it inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This energy deprivation leads to a cascade of cellular dysfunction, ultimately resulting in paralysis and death of the parasite. Specifically, Closantel is thought to suppress the activity of succinate dehydrogenase and fumarate reductase, key enzymes in the mitochondrial respiratory chain.[1]
In vitro studies on the gastrointestinal nematode Haemonchus contortus have demonstrated that Closantel induces a flaccid paralysis of the somatic musculature. This effect is concentration- and time-dependent.
Summary of In Vitro Motility Data for Closantel:
| Parasite Species | Assay Type | Key Findings |
| Haemonchus contortus (adult) | Motility Assay | Induces near complete flaccid paralysis at concentrations of 3 and 10 µM after 24 hours. |
| Haemonchus contortus (larval) | Larval Migration Assay | Shows functional cross-resistance with other salicylanilide-related compounds. |
This compound: An Overview
This compound is an anthelmintic agent primarily used in veterinary medicine for the treatment of infections caused by the common liver fluke, Fasciola hepatica, in cattle and sheep.
Mechanism of Action: The precise molecular mechanism by which this compound affects parasite motility and survival is not extensively documented in publicly available scientific literature. While it is effective against fascioliasis, detailed studies on its specific signaling pathways or direct comparative in vitro motility assays against other anthelmintics are scarce.
In Vitro Motility Data: There is a notable lack of published in vitro studies detailing the specific effects of this compound on parasite motility. Therefore, a quantitative comparison with Closantel on this parameter cannot be provided at this time.
Experimental Protocols: In Vitro Parasite Motility Assay
The following is a representative protocol for an in vitro motility assay that can be adapted to evaluate the effects of anthelmintic compounds on helminth parasites.
Objective: To assess the effect of test compounds on the motility of adult or larval stages of helminth parasites in vitro.
Materials:
-
Mature or larval parasites (e.g., Haemonchus contortus, Fasciola hepatica)
-
Culture medium (e.g., RPMI-1640, supplemented with antibiotics)
-
Test compounds (this compound, Closantel) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known anthelmintic like Levamisole)
-
Negative control (culture medium with solvent)
-
24-well or 96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope or a motility tracking instrument
Procedure:
-
Parasite Preparation: Collect adult worms or larvae from a suitable host or culture system. Wash the parasites extensively with pre-warmed culture medium to remove host debris.
-
Assay Setup:
-
Dispense the appropriate volume of culture medium into the wells of the microtiter plate.
-
Add the test compounds at various concentrations to the designated wells. Ensure the final solvent concentration is non-toxic to the parasites (typically ≤0.5%).
-
Include positive and negative control wells.
-
Carefully transfer a consistent number of parasites (e.g., 1-5 adult worms or 50-100 larvae) into each well.
-
-
Incubation: Incubate the plates at 37°C for a predetermined period (e.g., 24, 48, 72 hours).
-
Motility Assessment:
-
At specified time points, observe the motility of the parasites in each well using an inverted microscope.
-
Score the motility based on a predefined scale (e.g., 0 = no movement/dead, 1 = minimal, sporadic movement, 2 = reduced, slow movement, 3 = vigorous, normal movement).
-
Alternatively, use an automated motility tracking system to quantify movement.
-
-
Data Analysis: Calculate the percentage inhibition of motility for each concentration of the test compound compared to the negative control. Determine the IC50 value (the concentration that inhibits motility by 50%).
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of Closantel and a general experimental workflow for the in vitro motility assay.
Caption: Mechanism of action of Closantel on parasite motility.
Caption: General workflow for an in vitro parasite motility assay.
References
- 1. Fasciola hepatica: a technique for monitoring in vitro motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasciola hepatica: the effects of neuropharmacological agents upon in vitro motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bromofenofos in the Treatment of Fascioliasis
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the comparative efficacy of Bromofenofos, an anthelmintic agent, against the common liver fluke, Fasciola hepatica. The analysis is based on available experimental data, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key biological and experimental workflows.
Comparative Efficacy Analysis
This compound is an organophosphate anthelmintic used in veterinary medicine for the treatment of Fasciola hepatica infections in cattle and sheep.[1] Its efficacy has been evaluated in comparative studies alongside other commonly used flukicides.
A key study by Venturina et al. (2015) investigated the efficacy of this compound, Albendazole, and Triclabendazole in water buffaloes naturally infected with Fasciola spp. The study utilized a Fecal Egg Count Reduction Test (FECRT) to determine the percentage reduction in parasite egg counts post-treatment. The results of this comparative trial are summarized in the table below.
Table 1: Comparative Efficacy of this compound and Other Flukicides against Fasciola spp. in Water Buffaloes
| Anthelmintic | Dosage | Efficacy (FECR %) - Single Dose | Efficacy (FECR %) - Two Doses |
| This compound | 0.05 g/kg | 70.83% | 83.33% |
| Albendazole | 0.07 ml/kg | 79.17% | 83.33% |
| Triclabendazole | 0.12 ml/kg | 73.33% | 90.00% |
Source: Venturina et al., 2015[2][3][4]
The study indicated that under the conditions of the trial, a two-dose regimen of Triclabendazole was the most effective. However, the results also suggested the potential for emerging resistance to all three anthelmintics, as the efficacies were lower than the 95% threshold often considered effective.
For a broader comparative context, the following table summarizes the efficacy of other commonly used flukicides against Fasciola hepatica from various studies. It is important to note that direct comparisons between these studies are challenging due to variations in experimental conditions, host species, and fluke developmental stages targeted.
Table 2: Efficacy of Various Flukicides against Fasciola hepatica
| Anthelmintic | Host Species | Efficacy (%) | Target Fluke Stage | Reference |
| Triclabendazole | Sheep & Cattle | >98% | Immature & Adult | Fairweather & Boray, 1999 |
| Albendazole | Cattle | 84.53% | Adult | Aktaruzzaman et al., 2015 |
| Closantel | Cattle | 96.7% | Adult | Ico-Gómez et al., 2022 |
| Nitroxynil | Cattle | 89-100% | Adult | Ico-Gómez et al., 2022 |
| Rafoxanide | Cattle | 93-100% | Adult | Ico-Gómez et al., 2022 |
Experimental Protocols
The primary method for evaluating the efficacy of anthelmintics in ruminants is the Fecal Egg Count Reduction Test (FECRT) . The protocol is guided by the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Objective: To determine the percentage reduction in the number of parasite eggs per gram of feces following treatment with an anthelmintic.
Materials:
-
Fecal collection containers
-
Microscope
-
Counting chambers (e.g., McMaster slide)
-
Flotation solution (e.g., saturated salt solution)
-
Weighing scale
-
Mixer/blender
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired Fasciola hepatica infections. The animals should be of a similar age and from the same management group. A pre-treatment mean fecal egg count of at least 150 eggs per gram is recommended for reliable results.[5]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment Administration: Administer the specified dose of the anthelmintic to the treated group. An untreated control group should be maintained for comparison.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups, typically 14 days after treatment.[6]
-
Fecal Egg Counting:
-
Weigh a specific amount of feces from each sample.
-
Homogenize the fecal sample with a known volume of flotation solution.
-
Introduce a subsample of the suspension into the counting chamber.
-
Allow the eggs to float to the surface.
-
Count the number of Fasciola eggs under the microscope.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Efficacy Calculation: The percentage of fecal egg count reduction (%FECR) is calculated using the following formula:
%FECR = [1 - (Mean EPG in treated group post-treatment / Mean EPG in control group post-treatment)] x 100
Interpretation of Results:
-
Effective: %FECR ≥ 95%
-
Suspected Resistance: %FECR < 95% and the lower 95% confidence limit is < 90%
-
Resistant: %FECR < 95%
Mechanism of Action
As an organophosphate, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[7][8] This enzyme is crucial for the normal functioning of the nervous system in both the host and the parasite.
Caption: Mechanism of action of this compound on a cholinergic synapse in Fasciola hepatica.
By inhibiting acetylcholinesterase, this compound leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing spastic paralysis of the fluke, which is then expelled from the host.[7] The selective toxicity of organophosphates is often due to a higher sensitivity of the parasite's acetylcholinesterase to inhibition compared to the host's enzyme.
Caption: Experimental workflow for a Fecal Egg Count Reduction Test (FECRT).
References
- 1. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anthelmintics in ruminants (bovine and ovine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of Fasciola spp. resistance to albendazole, triclabendazole and this compound in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. flyboss.com.au [flyboss.com.au]
A Comparative Guide to the Validation of a New Analytical Method for Bromofenofos Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method, serving as a reference standard, and a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Bromofenofos. The information presented is essential for laboratories looking to validate and adopt new, more efficient analytical techniques for pesticide residue analysis.
Introduction to this compound Analysis
This compound is an organophosphate insecticide, and its accurate quantification in various matrices is crucial for ensuring food safety and environmental protection. The validation of analytical methods is a mandatory requirement for regulatory acceptance, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose.[1][2][3][4] This guide will walk through the validation parameters and present a comparative analysis of two prominent analytical techniques.
Experimental Protocols
Detailed methodologies for both the reference standard HPLC method and the new UPLC-MS/MS method are provided below. These protocols are based on established practices for organophosphate analysis.[5][6]
Reference Standard Method: High-Performance Liquid Chromatography (HPLC)
This method is a widely accepted technique for the analysis of organophosphate pesticides.[5][7]
1. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 254 nm.
-
Column Temperature: 30°C.
3. Preparation of Standards:
-
A stock solution of this compound reference standard (1000 µg/mL) is prepared in acetonitrile.
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
New Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This modern technique offers higher sensitivity, selectivity, and speed compared to traditional HPLC methods.[3][4][8][9]
1. Sample Preparation (Modified QuEChERS):
-
The sample preparation follows the same QuEChERS protocol as the HPLC method, but with a final dilution step to accommodate the higher sensitivity of the UPLC-MS/MS system.
-
The filtered supernatant is diluted 1:10 with the initial mobile phase composition before injection.
2. UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 0.1% formic acid.
-
B: 5 mM ammonium formate in methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient program is used to optimize separation, starting with a high aqueous phase and ramping up the organic phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for this compound.
3. Preparation of Standards:
-
A stock solution of this compound reference standard (100 µg/mL) is prepared in acetonitrile.
-
Working standard solutions are prepared by serial dilution to create a calibration curve over a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
Data Presentation: Comparative Performance
The following table summarizes the validation data for the two methods, demonstrating the superior performance of the UPLC-MS/MS method in key analytical parameters.
| Validation Parameter | Reference Standard Method (HPLC-UV) | New Analytical Method (UPLC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Range | 0.1 - 20 µg/mL | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 85-105% | 95-105% |
| Precision (% RSD) | < 10% | < 5% |
| Specificity | Moderate (potential for matrix interference) | High (mass-based detection) |
| Analysis Time per Sample | ~20 minutes | ~8 minutes |
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical procedures for both the reference and the new method.
Caption: Workflow for the Reference Standard HPLC Method.
Caption: Workflow for the New UPLC-MS/MS Method.
Logical Relationship: Method Validation Parameters
This diagram illustrates the key parameters assessed during the validation of an analytical method, as stipulated by international guidelines.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
The validation data clearly indicates that the new UPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the analysis of this compound. The enhanced sensitivity, selectivity, and speed of the UPLC-MS/MS method allow for lower detection limits and a more robust and efficient analytical workflow. While the initial investment in UPLC-MS/MS instrumentation may be higher, the long-term benefits of improved data quality, higher sample throughput, and reduced solvent consumption make it a compelling alternative for modern analytical laboratories. The choice between these methods will ultimately depend on the specific requirements of the analysis, including regulatory limits, sample matrices, and available resources.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Profenofos Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. fstjournal.com.br [fstjournal.com.br]
- 9. agilent.com [agilent.com]
A Comparative Analysis of the Metabolic Pathways of Profenofos and Chlorpyrifos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of two organophosphate insecticides, Profenofos and Chlorpyrifos. The information presented is supported by experimental data to aid in understanding their biotransformation, potential toxicity, and environmental fate.
Introduction
Profenofos and Chlorpyrifos are widely used organophosphate pesticides for the control of a broad spectrum of agricultural pests.[1][2] Their efficacy as insecticides is primarily due to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] However, the metabolic fate of these compounds within organisms is a critical determinant of their toxicity and potential for bioaccumulation. This guide elucidates the key metabolic pathways of Profenofos and Chlorpyrifos, highlighting both similarities and differences in their biotransformation.
Metabolic Pathways
The metabolism of both Profenofos and Chlorpyrifos is a complex process involving a series of enzymatic reactions primarily occurring in the liver. These reactions can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.
Profenofos Metabolism
The biotransformation of Profenofos involves several key pathways, including hydrolysis, oxidative desulfuration, dealkylation, and hydroxylation.[4] The primary goal of these metabolic processes is to convert the lipophilic Profenofos molecule into more water-soluble compounds that can be readily excreted from the body.
The main metabolic pathways for Profenofos are:
-
Hydrolysis: The ester linkage in Profenofos is cleaved, leading to the formation of 4-bromo-2-chlorophenol (BCP). This is considered a major detoxification step as BCP is a significantly weaker inhibitor of AChE.[5]
-
Oxidative Desulfuration: The conversion of the P=S (thion) group to a P=O (oxon) group can occur, potentially leading to a more potent AChE inhibitor.
-
Dealkylation: This involves the removal of the ethyl and propyl groups attached to the phosphate ester. This results in metabolites such as desethylated profenofos and desthiopropylprofenofos.[4]
-
Hydroxylation: The propyl group of Profenofos can undergo hydroxylation to form hydroxypropyl profenofos.[4]
Cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, play a crucial role in the metabolism of Profenofos, especially in its detoxification to BCP.[6]
Chlorpyrifos Metabolism
Similar to Profenofos, the metabolism of Chlorpyrifos proceeds through hydrolysis, oxidative desulfuration, and dealkylation.
The principal metabolic pathways for Chlorpyrifos are:
-
Hydrolysis: The primary detoxification pathway for Chlorpyrifos is the hydrolysis of the phosphate ester bond to yield 3,5,6-trichloro-2-pyridinol (TCPy).[3][7]
-
Oxidative Desulfuration: Chlorpyrifos is bioactivated by CYP enzymes through oxidative desulfuration to its highly toxic oxon analog, chlorpyrifos-oxon.[3][8] This metabolite is a much more potent inhibitor of AChE than the parent compound.
-
Dealkylation: The ethyl groups of Chlorpyrifos can be removed.
-
Conjugation: The primary metabolite, TCPy, can undergo further conjugation with glucuronic acid or sulfate to facilitate its excretion.[4] Glutathione (GSH) conjugation has also been identified as a detoxification pathway for Chlorpyrifos and its metabolites.[5][9]
The key CYP enzymes involved in Chlorpyrifos metabolism are CYP2B6, CYP2C19, and CYP3A4. Notably, CYP2B6 is highly efficient in the bioactivation of Chlorpyrifos to chlorpyrifos-oxon, while CYP2C19 favors the detoxification pathway through dearylation.[10][11]
Data Presentation
The following tables summarize the key metabolites and the kinetic parameters of the enzymes involved in the metabolism of Profenofos and Chlorpyrifos.
Table 1: Major Metabolites of Profenofos and Chlorpyrifos
| Parent Compound | Major Metabolites | Metabolic Pathway |
| Profenofos | 4-bromo-2-chlorophenol (BCP) | Hydrolysis |
| Desethylated profenofos | O-de-ethylation | |
| Desthiopropylprofenofos | Desulfuration/De-S-propylation | |
| Hydroxypropyl profenofos | Hydroxylation | |
| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (TCPy) | Hydrolysis |
| Chlorpyrifos-oxon | Oxidative Desulfuration | |
| Diethylthiophosphate (DETP) | Hydrolysis | |
| Diethylphosphate (DEP) | Hydrolysis of Oxon | |
| TCPy-glucuronide/sulfate | Conjugation |
Table 2: Kinetic Parameters of Human CYP Enzymes in the Metabolism of Profenofos and Chlorpyrifos
| Compound | Enzyme | Metabolic Reaction | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| Profenofos | CYP2B6 | Formation of BCP | 1.02 | 47.9 | [6] |
| CYP2C19 | Formation of BCP | 0.516 | 25.1 | [6] | |
| CYP3A4 | Formation of BCP | 18.9 | 19.2 | [6] | |
| Chlorpyrifos | CYP2B6 | Desulfuration (to oxon) | 0.81 | 12.544 | [12] |
| CYP2C19 | Dearylation (to TCPy) | 1.63 | 13.128 | [12] | |
| CYP3A4 | Desulfuration & Dearylation | High Activity | High Activity | [10] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of organophosphate pesticides in vitro using human liver microsomes.
Objective: To determine the kinetic parameters (Km and Vmax) of CYP-mediated metabolism of Profenofos and Chlorpyrifos.
Materials:
-
Human liver microsomes (pooled)
-
Profenofos and Chlorpyrifos standards
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding varying concentrations of the pesticide (Profenofos or Chlorpyrifos) to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
In Vivo Metabolism Study in Rats
This protocol provides a general framework for an in vivo study to investigate the metabolism and excretion of organophosphate pesticides in a rat model.
Objective: To identify the major metabolites and determine the excretion profile of Profenofos or Chlorpyrifos in rats.
Materials:
-
Sprague-Dawley rats (male, specific age and weight range)
-
Profenofos or Chlorpyrifos (analytical grade)
-
Vehicle for dosing (e.g., corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Analytical standards of expected metabolites
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions and metabolic cages for at least one week prior to the study.
-
Dosing: Administer a single oral dose of the pesticide dissolved in a suitable vehicle to the rats. A control group should receive the vehicle only.
-
Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.
-
Sample Processing: Measure the volume of urine and the weight of feces for each collection interval. Homogenize the feces.
-
Extraction: Extract the metabolites from urine and feces using appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.
-
Analysis: Analyze the extracts for the parent compound and its metabolites using LC-MS/MS or GC-MS.
-
Data Analysis: Quantify the amount of parent compound and each metabolite in the urine and feces at each time point. Calculate the percentage of the administered dose excreted as each metabolite and the total recovery.
Mandatory Visualization
Caption: Metabolic pathway of Profenofos.
Caption: Metabolic pathway of Chlorpyrifos.
Caption: General workflow for in vitro metabolism studies.
Conclusion
The metabolic pathways of Profenofos and Chlorpyrifos share common features typical of organophosphate insecticides, including hydrolysis, oxidative desulfuration, and dealkylation. However, there are notable differences in the primary metabolites and the specific roles of cytochrome P450 enzymes. The detoxification of Profenofos is largely driven by hydrolysis to BCP, whereas the metabolism of Chlorpyrifos involves a critical bioactivation step to the highly toxic chlorpyrifos-oxon, alongside detoxification to TCPy. Understanding these metabolic nuances is essential for assessing the relative toxicity and risk associated with exposure to these pesticides. The provided experimental protocols offer a foundation for further research into the metabolism of these and other xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human hepatic cytochrome p450-specific metabolism of parathion and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Human Hepatic Cytochrome P450-Specific Metabolism of Parathion and Chlorpyrifos | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Bromofenofos and Nitroxynil for Liver Fluke Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two key anthelmintic compounds, bromofenofos and nitroxynil, for the control of liver fluke (Fasciola spp.), a significant pathogen in livestock. This document summarizes available experimental data, details methodologies of key experiments, and visualizes relevant biological pathways and workflows to aid in research and development.
Executive Summary
Both this compound and nitroxynil are effective against liver flukes, however, their mechanisms of action and reported efficacies vary. Nitroxynil is a well-documented uncoupler of oxidative phosphorylation, leading to ATP depletion and parasite death.[1] this compound, an organophosphate, is presumed to act as a cholinesterase inhibitor, though specific studies on its mode of action in trematodes are less common.
Direct comparative efficacy studies between this compound and nitroxynil are scarce in the available scientific literature. However, by examining data from independent studies, we can draw inferences about their performance under various conditions. Nitroxynil has demonstrated high efficacy against mature and late immature stages of Fasciola hepatica and Fasciola gigantica in both cattle and sheep.[2][3][4][5][6][7] this compound has also shown efficacy against Fasciola spp. in water buffaloes, although the reported efficacy in the single available study was lower than that typically observed with nitroxynil in other ruminants.[8][9]
Mechanism of Action
Nitroxynil: Uncoupling Oxidative Phosphorylation
Nitroxynil disrupts the parasite's energy metabolism by uncoupling oxidative phosphorylation in the mitochondria. This process inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to spastic paralysis and eventual death of the fluke.[1]
Caption: Mechanism of action of Nitroxynil.
This compound: Presumed Cholinesterase Inhibition
Caption: Presumed mechanism of action of this compound.
Quantitative Performance Data
The following tables summarize the efficacy of this compound and nitroxynil from various in vivo studies. Direct comparison is challenging due to differing experimental designs.
This compound Efficacy Data
| Host Species | Fluke Species | Drug Dosage | Route of Administration | Efficacy (%) | Citation |
| Water Buffalo | Fasciola spp. | 0.05 g/kg (single dose) | Not specified | 70.83 | [8][9] |
| Water Buffalo | Fasciola spp. | 0.05 g/kg (two doses) | Not specified | 83.33 | [8][9] |
Nitroxynil Efficacy Data
| Host Species | Fluke Species | Fluke Stage | Drug Dosage | Route of Administration | Efficacy (%) | Citation |
| Cattle | Fasciola hepatica | Immature (6 weeks) | 10 mg/kg | Subcutaneous | 88.5 | [3] |
| Cattle | Fasciola hepatica | Immature (8 weeks) | 10 mg/kg | Subcutaneous | 85.8 | [3] |
| Cattle | Fasciola hepatica | Mature & Immature | 10 mg/kg | Subcutaneous | 76.4 (fluke burden reduction) | [2] |
| Cattle | Fasciola hepatica | Mature & Immature | 10 mg/kg | Subcutaneous | 95.0 (fecal egg count reduction) | [2] |
| Cattle | Fasciola hepatica | Naturally infected | 10 mg/kg | Subcutaneous | 72-100 (fecal egg count reduction) | [10] |
| Sheep | Fasciola gigantica | Immature (8 weeks) | 15 mg/kg | Subcutaneous | 89.9 | [4][5] |
| Sheep | Fasciola gigantica | Mature (19 weeks) | 10 mg/kg | Subcutaneous | 100 | [4][5] |
| Sheep | Fasciola hepatica | Naturally infected | Not specified | Not specified | 100 (fecal egg count reduction by day 14) | [11][12] |
| Sheep | Fasciola hepatica (TCBZ-resistant) | Naturally infected | Not specified | Not specified | 81.3 - 86.0 (fecal egg count reduction) | [7] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a common in vivo method to assess the efficacy of an anthelmintic drug.
References
- 1. flockandherd.net.au [flockandherd.net.au]
- 2. Comparative efficacy of triclabendazole, nitroxynil and rafoxanide against immature and mature Fasciola hepatica in naturally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the activity of some fasciolicides against immature liver fluke in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcovm.uobaghdad.edu.iq [jcovm.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of anthelmintic drugs to control Fasciola hepatica in dairy cattle in Peru [scielo.org.co]
- 7. Efficacy of nitroxynil against Fasciola hepatica resistant to triclabendazole in a naturally infected sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The comparative efficacy of four anthelmintics against a natural acquired Fasciola hepatica infection in hill sheep flock in the west of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bromofenofos: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of bromofenofos, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[1][2] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Call a poison center or doctor immediately. Rinse the mouth.[1][2]
Core Disposal Protocol
The primary and most recommended method for the disposal of this compound and its containers is to engage an approved waste disposal plant.[1][2] This ensures that the chemical is managed in an environmentally responsible manner and in accordance with all relevant regulations.
General Guidelines for Unused or Unwanted Product:
-
Do Not Dispose in General Waste or Drains: Never pour this compound down the sink, toilet, or any sewer or street drain.[3][4][5] This can lead to the contamination of water systems, as many treatment facilities are not equipped to remove such chemicals.[3]
-
Original Containers: Whenever possible, keep the chemical in its original container.[2][6] Ensure the container is tightly closed and properly labeled.[1]
-
Contact a Professional Service: Arrange for collection by a licensed hazardous waste contractor. Your local environmental protection agency or solid waste management authority can provide a list of approved contractors and information on household hazardous waste collection programs.[3][6][7]
Management of Empty Containers
Properly cleaned pesticide containers can often be recycled or disposed of in a sanitary landfill, depending on local regulations.[8][9] The recommended procedure for cleaning is triple rinsing.
Experimental Protocol: Triple Rinsing of this compound Containers
This protocol details the standard procedure for decontaminating empty this compound containers before disposal or recycling.
Methodology:
-
Initial Draining: Empty the container into the spray tank, allowing it to drain for an additional 30 seconds after the flow has been reduced to drops.[10]
-
First Rinse: Fill the container to 20-25% of its capacity with water. Securely replace the cap.[10]
-
Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the water rinses all interior surfaces.[10]
-
Rinsate Collection: Pour the rinsate (the rinse water) into the spray tank. Allow the container to drain for another 30 seconds.[10]
-
Repeat: Repeat steps 2 through 4 two more times to complete the triple rinse.[10]
-
Final Preparation: After the final rinse, puncture the container to prevent reuse.[8][9] It can then be offered for recycling or disposed of according to local regulations.[8]
| Parameter | Specification | Source |
| Container Fill Volume for Rinsing | 20-25% of container capacity | [10] |
| Agitation Time | Minimum of 30 seconds | [10] |
| Draining Time After Emptying | 30 seconds after flow reduces to drops | [10] |
| Number of Rinses | 3 (Triple Rinse) | [10] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult the product's Safety Data Sheet (SDS) and local regulations for the most current and detailed guidance.[1][2]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. Pesticides - managing spills and disposals [health.vic.gov.au]
- 5. pest-control.basf.com [pest-control.basf.com]
- 6. Disposal of Pesticides [npic.orst.edu]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Handling of Bromofenofos: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to Bromofenofos. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (minimum 11 mil thickness) | Laboratory coat | N95 respirator or higher, particularly if dust may be generated |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile or neoprene gloves (minimum 11 mil thickness), consider double-gloving | Chemical-resistant laboratory coat or apron over a lab coat | Work in a certified chemical fume hood |
| Handling and Transfer | Chemical splash goggles | Nitrile or neoprene gloves (minimum 11 mil thickness) | Chemical-resistant laboratory coat | Work in a well-ventilated area or a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over a lab coat, plus shoe covers | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize risks associated with this compound. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Detailed Protocols
Storage
Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and dark location, away from incompatible materials. For short-term storage, a temperature of 0-4°C is recommended, while long-term storage should be at -20°C.[1]
Handling
-
General Precautions : Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation : Prepare solutions in a chemical fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[3][4] |
| Contaminated Labware | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][4][5]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Workflow
Spill Cleanup Protocol
-
Evacuate and Alert : Immediately evacuate the spill area and alert your supervisor and colleagues.
-
Secure the Area : Restrict access to the spill area.
-
Personal Protective Equipment : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6] For solid spills, carefully cover the material to avoid generating dust.
-
Cleanup :
-
Solid Spills : Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills : Once the liquid is absorbed, carefully scoop the absorbent material into a designated hazardous waste container.[6]
-
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and then wipe the area with a damp cloth.[6] Collect all cleaning materials as hazardous waste.
-
Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
